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N-Methyl-(2-bromothien-3-yl)methylamine Documentation Hub

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  • Product: N-Methyl-(2-bromothien-3-yl)methylamine
  • CAS: 331766-69-9

Core Science & Biosynthesis

Foundational

Beyond the Scaffold: Unlocking the Therapeutic Utility of N-Methyl-(2-bromothien-3-yl)methylamine Derivatives

Executive Summary N-Methyl-(2-bromothien-3-yl)methylamine represents a "linchpin" intermediate in medicinal chemistry, primarily serving as the critical precursor to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-(2-bromothien-3-yl)methylamine represents a "linchpin" intermediate in medicinal chemistry, primarily serving as the critical precursor to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine pharmacophore. While the molecule itself is not a marketed drug, its derivatives form the structural backbone of the blockbuster P2Y12 receptor antagonist class (Ticlopidine, Clopidogrel, Prasugrel), essential for managing atherothrombosis. Furthermore, emerging research identifies this scaffold as a potent bioisostere for tetrahydroisoquinolines (THIQs) in targeting central nervous system (CNS) enzymes like Phenylethanolamine N-methyltransferase (PNMT) .

This technical guide dissects the reactivity, synthetic utility, and therapeutic validation of derivatives stemming from this specific thiophene scaffold.

Part 1: Structural Logic & Pharmacophore Mapping

The "Warhead" Configuration

The therapeutic value of N-Methyl-(2-bromothien-3-yl)methylamine lies in its orthogonal reactivity. It is designed for intramolecular cyclization .

  • Position 2 (Bromine): A high-value electrophilic handle. It facilitates transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or serves as the site for nucleophilic attack during ring closure.

  • Position 3 (N-Methyl-aminomethyl): The nucleophilic tether. The secondary amine is primed for condensation with aldehydes (Pictet-Spengler type reactions) or alkyl halides.

The Thienopyridine Core

Cyclization of this intermediate yields 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .[1][2] This bicyclic system is a bioisostere of the tetrahydroisoquinoline ring found in dopamine and epinephrine. The substitution of the benzene ring (in isoquinoline) with a thiophene ring (in thienopyridine) alters lipophilicity and metabolic stability, often improving the pharmacokinetic profile of the resulting drugs.

Part 2: Primary Therapeutic Axis – Anti-Thrombotic Agents[3]

The most commercially significant application of this scaffold is in the synthesis of ADP Receptor Antagonists .

Mechanism of Action: P2Y12 Inhibition

Derivatives of this scaffold (specifically the thienopyridines) function as prodrugs.[3][4][5][6][7] They require hepatic metabolism (CYP450 oxidation) to generate an active thiol metabolite.[3][6]

  • Activation: The thiophene ring is oxidized to a thiolactone, which hydrolyzes to a free thiol.

  • Binding: The active thiol forms a covalent disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor surface on platelets.

  • Effect: This irreversible binding prevents Adenosine Diphosphate (ADP) from activating the G_i signaling pathway, thereby inhibiting platelet aggregation.

Visualization: P2Y12 Signaling & Inhibition

The following diagram illustrates the physiological cascade blocked by derivatives of the topic molecule.[6]

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Gi Gi Protein (Inhibition) P2Y12->Gi Couples to Thieno Thienopyridine Metabolite Thieno->P2Y12 Irreversible Blockade (Disulfide) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces VASP VASP Phosphorylation cAMP->VASP Regulates GPIIb GPIIb/IIIa Activation VASP->GPIIb Modulates Clot Platelet Aggregation GPIIb->Clot Causes

Figure 1: The P2Y12 signaling cascade.[3][6] Thienopyridine metabolites (derived from the topic scaffold) covalently bind to the P2Y12 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, ultimately stopping platelet aggregation.

Part 3: Secondary Therapeutic Axis – CNS & Adrenergic Modulation

Beyond thrombosis, this scaffold is valuable in neuropharmacology.

PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine.[1] Overactivity of PNMT is linked to hypertension and stress disorders.

  • Bioisosterism: Research indicates that replacing the phenyl ring of PNMT inhibitors (like 1,2,3,4-tetrahydroisoquinoline) with the thiophene ring (using the topic intermediate) retains affinity for the enzyme active site while altering electronic properties.

  • Selectivity: The thiophene derivatives often show improved selectivity for PNMT over the closely related

    
    -adrenoceptor compared to their benzene counterparts [1].
    

Part 4: Experimental Protocols

Protocol A: Synthesis of the Thienopyridine Core

Objective: Cyclization of N-Methyl-(2-bromothien-3-yl)methylamine to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This protocol validates the chemical utility of the intermediate.

Reagents:

  • Substrate: N-Methyl-(2-bromothien-3-yl)methylamine (1.0 eq)

  • Aldehyde Source: Paraformaldehyde (1.2 eq) or specific Aryl-aldehyde (for C2-substituted derivatives)

  • Acid Catalyst: Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Solvent: Acetonitrile or Toluene

Workflow:

  • Imine Formation: Dissolve the amine substrate in acetonitrile. Add paraformaldehyde.[8] Heat to reflux (80°C) for 2 hours to generate the iminium ion in situ.

  • Pictet-Spengler Cyclization: Add TFA (2.0 eq) dropwise. The acidic environment promotes the electrophilic attack of the iminium ion onto the C2 position of the thiophene ring.

    • Note: The bromine at C2 may need to be removed (dehalogenation) before this step if using standard Pictet-Spengler, OR the bromine can be used in a Heck-type intramolecular cyclization using Pd(OAc)2 if the aldehyde provides a vinyl handle.

  • Standard Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Visualization: Synthetic Flow

Synthesis_Flow Start N-Methyl-(2-bromothien-3-yl)methylamine Step1 Step 1: Imine Formation (+ R-CHO) Start->Step1 Condensation Step2 Step 2: Cyclization (Acid or Pd-Catalyzed) Step1->Step2 Ring Closure Product 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Drug Scaffold) Step2->Product Purification

Figure 2: Synthetic route converting the linear intermediate into the bioactive bicyclic pharmacophore.

Protocol B: Ex Vivo Platelet Aggregation Assay (Born Method)

Objective: Verify the biological activity of the synthesized derivative (e.g., a Clopidogrel analog).

Requirements:

  • Sample: Citrated human platelet-rich plasma (PRP).

  • Agonist: ADP (Adenosine Diphosphate), final conc. 5-20 µM.

  • Equipment: Light Transmission Aggregometer (LTA).

Procedure:

  • Preparation: Adjust PRP platelet count to 250,000/µL using platelet-poor plasma (PPP).

  • Incubation: Incubate PRP (450 µL) with the test compound (dissolved in DMSO) or vehicle control for 5 minutes at 37°C.

    • Critical Step: Since thienopyridines are prodrugs, this assay requires metabolic pre-activation . Incubate the compound with human liver microsomes (HLM) and NADPH for 30 minutes prior to adding to PRP, or use the active thiol metabolite directly.

  • Activation: Add 50 µL of ADP agonist.

  • Measurement: Record light transmission for 6 minutes. 100% transmission = PPP (full aggregation); 0% transmission = PRP (no aggregation).

  • Analysis: Calculate % Inhibition of Aggregation (IPA) relative to the vehicle control.

Data Interpretation Table:

ParameterControl (Vehicle)Test Compound (Inactive Prodrug)Test Compound (Active Metabolite)
Baseline Transmission 0%0%0%
Max Aggregation (ADP) > 80%> 80%< 20%
Inhibition Status N/AFailed (No metabolism)Pass (Potent P2Y12 blockade)

References

  • Dylong, D. et al. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase.[1] Bioorganic & Medicinal Chemistry, 16(1), 542-559.[9]

  • Savi, P. & Herbert, J.M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis.[3][4][5] Seminars in Thrombosis and Hemostasis, 31(2), 174-183.

  • Faisal, M. et al. (2020).[8] Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.[8][10] Heliyon, 6(12), e05731.

  • PubChem Compound Summary. N-Methyl-1-(thiophen-2-yl)methanamine (Related Scaffold).

Sources

Exploratory

Literature review of brominated thiophene amine scaffolds

An In-Depth Technical Guide to Brominated Thiophene Amine Scaffolds: Synthesis, Properties, and Applications Authored by a Senior Application Scientist Abstract The thiophene ring is a privileged heterocyclic scaffold, f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Brominated Thiophene Amine Scaffolds: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

The thiophene ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced organic materials.[1][2] Its unique electronic properties and structural resemblance to benzene make it a cornerstone in medicinal chemistry and materials science.[3] Functionalization of the thiophene nucleus, particularly through the strategic introduction of bromine and amine groups, provides a powerful toolkit for modulating physicochemical properties, enhancing biological activity, and fine-tuning electronic characteristics.[4] This guide offers a comprehensive review of brominated thiophene amine scaffolds, detailing their synthesis, structure-activity relationships (SAR), and diverse applications. We will explore the causal mechanisms behind synthetic strategies, present detailed experimental protocols, and summarize key data to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

The Thiophene Core: A Privileged Scaffold

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which imparts a unique set of electronic and structural features.[2] The sulfur atom's lone pair of electrons participates in the aromatic π-system, making the thiophene ring electron-rich and more reactive towards electrophilic substitution than benzene.[2][5] This inherent reactivity, combined with its ability to act as a bioisostere for the phenyl ring, has cemented its importance in drug design.[2][3] Thiophene derivatives are integral to numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities.[2][6]

The strategic functionalization of the thiophene ring is paramount for tailoring its properties for specific applications. Bromination serves as a critical step, introducing a versatile synthetic handle for subsequent cross-coupling and amination reactions. The amine group, a key pharmacophore, is crucial for forming hydrogen bonds and other critical interactions with biological targets like protein kinases and receptors.[4] The combination of these two functionalities on a thiophene core creates a scaffold with immense potential for discovering novel therapeutic agents and high-performance organic electronic materials.[7][8]

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of brominated thiophene amines can be approached in two primary ways: the sequential functionalization of a pre-existing thiophene ring or the construction of the functionalized ring from acyclic precursors. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Stepwise Functionalization of the Thiophene Ring

This is the most common approach, involving two key steps: electrophilic bromination followed by the introduction of the amine group.

The electron-rich nature of the thiophene ring facilitates electrophilic bromination, typically at the C2 and C5 positions. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono- or di-bromination due to its mildness and selectivity compared to elemental bromine.

Causality of Reagent Choice: NBS is preferred over Br₂ for laboratory-scale synthesis because it is a solid that is easier to handle and provides a low, steady concentration of bromine in the reaction mixture, which minimizes over-bromination and side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism. Solvents like acetic acid, acetonitrile, or tetrahydrofuran (THF) are commonly used.[9][10] Recent advancements have demonstrated that ultrasonic irradiation can significantly accelerate the bromination process with NBS, leading to high yields in minutes.[11][12]

Detailed Protocol 1: Monobromination of 2-Acetylthiophene using NBS[11]
  • Objective: To synthesize 5-bromo-2-acetylthiophene with high efficiency.

  • Materials: 2-acetylthiophene, N-Bromosuccinimide (NBS), Ethyl Acetate.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-acetylthiophene (1 equivalent) in ethyl acetate.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution.

    • Place the vessel in an ultrasonic bath and irradiate for 3-5 minutes at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purify the product via silica gel column chromatography to obtain 5-bromo-2-acetylthiophene.

  • Expected Outcome: This method has been reported to achieve yields of up to 99%.[11]

G

With the brominated thiophene scaffold in hand, the amine group can be introduced via several modern catalytic methods.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. It is highly tolerant of various functional groups and can be used with a wide range of primary and secondary amines. The choice of palladium catalyst, ligand (e.g., tBu₃P), and base (e.g., K₃PO₄) is critical for achieving high yields.[7]

  • Copper-Catalyzed Amination: Copper-based catalytic systems offer a more economical alternative to palladium. Catalytic systems like CuI with ligands such as N,N-dimethylethanolamine (DMEA) have proven effective for the amination of 2-bromothiophene, 3-bromothiophene, and 2,5-dibromothiophene with various amines.[7]

Detailed Protocol 2: Copper-Catalyzed Amination of 2-Bromothiophene[7]
  • Objective: To synthesize a 2-aminothiophene derivative using a copper catalyst.

  • Materials: 2-bromothiophene, desired amine (e.g., n-butylamine), Copper(I) Iodide (CuI), N,N-dimethylethanolamine (DMEA), Potassium Phosphate (K₃PO₄), Toluene.

  • Procedure:

    • To an oven-dried reaction tube, add CuI (5 mol%), K₃PO₄ (2 equivalents), and 2-bromothiophene (1 equivalent).

    • Seal the tube with a septum and purge with an inert gas (e.g., Argon).

    • Add toluene, the amine (1.2 equivalents), and the DMEA ligand (10 mol%) via syringe.

    • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for 12-24 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography.

  • Self-Validation: The protocol's integrity relies on the strict exclusion of air and moisture, as the catalytic species is sensitive. The use of an inert atmosphere is a self-validating step to ensure catalytic activity.

Ring Construction Strategies (Gewald Aminothiophene Synthesis)

An alternative to functionalizing a pre-formed ring is to build the thiophene scaffold with the desired functionalities already in place. The Gewald reaction is a classic and powerful multi-component reaction for synthesizing 2-aminothiophenes.[1]

Causality of the Method: This reaction is highly efficient as it forms the thiophene ring and introduces the amine group in a single pot. It involves the base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester, followed by cyclization with elemental sulfur.[1] This approach is particularly valuable for producing polysubstituted 2-aminothiophenes that may be difficult to access through stepwise functionalization.[4]

G

Applications in Drug Discovery and Medicinal Chemistry

The brominated thiophene amine scaffold is a prolific source of lead compounds in drug discovery, primarily due to its ability to mimic other aromatic systems and engage in specific interactions with protein targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The thiophene core serves as an excellent scaffold for designing kinase inhibitors.

  • Tyrosine Kinase Inhibitors: Many thiophene-based compounds have been developed as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, thienyl-acrylonitrile derivatives have shown significant antineoplastic and antiangiogenic effects with IC₅₀ values in the sub-micromolar range, outperforming the clinically used multi-kinase inhibitor sorafenib in some cases.[13] Fused thienopyrimidine derivatives have also been identified as potent VEGFR-2 inhibitors.[14]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazoline-thiophene hybrids have emerged as potent inhibitors of CDK2, a key regulator of the cell cycle. The most potent of these compounds, a tris-thiophene derivative, exhibited an IC₅₀ value of 148 nM against CDK2, significantly more potent than the reference inhibitor roscovitine.[15]

Compound ClassTarget KinaseRepresentative IC₅₀Reference
Thienyl-acrylonitrilesVEGFR-20.29 µM (in Huh-7 cells)[13]
Fused ThienopyrimidinesVEGFR-20.075 µM[14]
Pyrazoline-thiophene hybridsCDK20.148 µM[15]
5-hydroxybenzothiophene hydrazideClk4, DRAK1, haspin11 nM, 87 nM, 125.7 nM[16]
Anticancer Activity

Beyond specific kinase inhibition, these scaffolds exhibit broad antiproliferative activity against various cancer cell lines.

  • Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[13] For example, certain thiophene carboxamide derivatives functionalized with bromine have demonstrated significant cytotoxic effects against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines by activating caspases and inducing mitochondrial depolarization.[17]

  • Structure-Activity Relationship (SAR): Studies have shown that the presence of electron-withdrawing groups, such as bromine at the 5-position of the thiophene ring, can significantly enhance anticancer activity.[17] The planarity of the thiophene ring is believed to improve binding to target proteins.[17]

Antimicrobial and Anti-inflammatory Applications

The versatility of the thiophene scaffold extends to other therapeutic areas. Thiophene derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[4] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of the inflammatory response.[4]

Applications in Materials Science

The electronic properties of the thiophene ring make it a fundamental building block for organic electronics.

  • Organic Electronics: Polythiophenes and oligothiophenes are among the most studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability.[18] Bromination is a key synthetic step for creating the monomers used in polymerization reactions like Stille coupling.[18]

  • Hole Transporting Materials (HTMs): Thiophene imines have been investigated as hole transporting materials in perovskite solar cells, demonstrating good thermal stability and suitable energy levels for efficient device performance.[19] The amine functionality plays a crucial role in tuning the electronic properties and morphology of these materials.

References

  • Al-Warhi, T., et al. (2025).
  • Al-Abdullah, E. S., et al. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.
  • (n.d.). Synthetic approaches to functionalized thiophenes.
  • (2021).
  • (n.d.).
  • Abdel-Maksoud, M. S., et al. (n.d.).
  • El-Sayed, N. F., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar.
  • (n.d.).
  • (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
  • (2025). A novel method for the bromination of thiophenes | Request PDF.
  • (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles.
  • (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated.
  • (n.d.). Thiophene synthesis. Organic Chemistry Portal.
  • (2022).
  • (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar.
  • Rehman, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical Industry UK Ltd.
  • (2025). A Mild and Practical Copper-Catalyzed Amination of Halothiophenes.
  • (n.d.). Method for Controlling Bromination of Thiophene Derivatives.
  • Mus-Lech, W., et al. (2020). New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices.
  • (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
  • (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Juniper Publishers.
  • (2024). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics.
  • (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Al-Samydai, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • (2021). Thiophene-Based Compounds. MDPI.
  • Morales-Tenorio, M., et al. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC.
  • Hafez, H. N., et al. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PMC.
  • (n.d.). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. RSC Publishing.
  • (2025).
  • (2025). Application Notes and Protocols: 3-Bromothiophene in the Synthesis of Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • (2025). (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.
  • (2024).
  • (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance.
  • (n.d.). 3-bromothiophene. Organic Syntheses. [Link]

  • (n.d.). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Organic Chemistry Portal.

Sources

Foundational

N-Methyl-(2-bromothien-3-yl)methylamine as a pharmaceutical intermediate

Topic: N-Methyl-(2-bromothien-3-yl)methylamine: A Strategic Scaffold for Fused-Ring Pharmaceuticals Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-(2-bromothien-3-yl)methylamine: A Strategic Scaffold for Fused-Ring Pharmaceuticals Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1][2]

Executive Summary

N-Methyl-(2-bromothien-3-yl)methylamine (CAS 331766-69-9) represents a high-value "bifunctional" intermediate in modern pharmaceutical synthesis.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic secondary amine at the C3-methyl position and an electrophilic bromine at the C2 position.[2] This specific substitution pattern makes it an ideal precursor for constructing thieno[2,3-c]pyridine and thieno[3,2-d]pyrimidine scaffolds—core motifs found in next-generation kinase inhibitors, antithrombotics, and GPCR ligands.[2]

This guide provides a validated technical roadmap for the synthesis, handling, and application of this intermediate, moving beyond basic catalog data to offer actionable process intelligence.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before initiating synthesis, verify the material identity against the following specifications. The "2-bromo-3-substituted" pattern is critical; isomeric purity must be confirmed to avoid regioisomeric byproducts in cyclization steps.[1][2]

PropertySpecification
IUPAC Name 1-(2-Bromothiophen-3-yl)-N-methylmethanamine
CAS Number 331766-69-9
Molecular Formula C₆H₈BrNS
Molecular Weight 206.10 g/mol
Appearance Pale yellow to brown oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
Key Impurities 3-Methylamino-thiophene (de-brominated); Bis-alkylated amine
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Synthesis: The Reductive Amination Route

While various routes exist, the Reductive Amination of 2-bromothiophene-3-carbaldehyde is the industry standard for scalability and chemoselectivity.[1][2] This route avoids the poor selectivity often seen in direct bromination of amines.

2.1. Retrosynthetic Analysis

The synthesis hinges on the availability of 2-bromothiophene-3-carbaldehyde, which is condensed with methylamine and reduced in situ.[1][2]

Synthesis Aldehyde 2-Bromothiophene- 3-carbaldehyde Imine Intermediate Imine Species Aldehyde->Imine MeNH2, MeOH (Dehydration) Product N-Methyl-(2-bromothien- 3-yl)methylamine Imine->Product NaBH4 or NaBH(OAc)3

Caption: Two-step one-pot reductive amination workflow.

2.2. Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of N-Methyl-(2-bromothien-3-yl)methylamine.

Reagents:

  • 2-Bromothiophene-3-carbaldehyde (19.1 g, 100 mmol)[1][2]

  • Methylamine (2.0 M in THF or MeOH, 75 mL, 150 mmol)[2]

  • Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)

  • Dichloromethane (DCM) (200 mL)[2]

  • Acetic Acid (glacial, 1-2 mL)

Procedure:

  • Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-bromothiophene-3-carbaldehyde in dry DCM (200 mL).

  • Amine Addition: Cool the solution to 0°C. Add the Methylamine solution dropwise over 15 minutes.

  • Activation: Add Glacial Acetic Acid (1.0 mL) to catalyze imine formation. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. (Caution: Gas evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench carefully with saturated NaHCO₃ solution (100 mL) until pH is basic (~8-9).

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH 95:4:1) or convert to the HCl salt by treating with 4M HCl in dioxane.

Expert Insight: Using STAB (Sodium Triacetoxyborohydride) instead of NaBH₄ minimizes the reduction of the bromine atom (de-halogenation), preserving the critical C2-handle for future coupling.

Pharmaceutical Applications: The "Divergent Scaffold"

This intermediate is not merely a linear building block; it is a divergent node . The presence of the C2-Bromine and C3-Amine allows for two distinct "cyclization vectors" to create fused bicyclic systems.[1][2]

3.1. Vector A: Thieno[2,3-c]pyridines

By reacting the secondary amine with an electrophile that also engages the C2 position (via Heck or Suzuki-type closure), researchers can access thieno[2,3-c]pyridines.[2] These are bioisosteres of isoquinolines and are prominent in kinase inhibitors .

3.2. Vector B: Thieno[3,2-d]pyrimidines

Reaction with isocyanates or nitriles, followed by Pd-catalyzed cyclization, yields thienopyrimidines.[2] This scaffold is famously associated with TrmD inhibitors (antibacterial) and various Tyrosine Kinase Inhibitors (TKIs) .

Applications Core N-Methyl-(2-bromothien- 3-yl)methylamine Pathway1 Pathway A: Thieno[2,3-c]pyridines Core->Pathway1 + Aldehyde/Acetal (Pomeranz-Fritsch) Pathway2 Pathway B: Thieno[3,2-d]pyrimidines Core->Pathway2 + Isocyanate (Pd-catalyzed) Pathway3 Pathway C: Suzuki Coupling Core->Pathway3 + Ar-B(OH)2 (Pd-catalyzed) Drug1 Kinase Inhibitors (e.g., c-Src, VEGFR) Pathway1->Drug1 Drug2 TrmD Inhibitors (Antibacterial) Pathway2->Drug2 Drug3 Biaryl Amine Ligands Pathway3->Drug3

Caption: Divergent synthesis pathways accessing three major pharmaceutical classes.

Quality Control & Safety (HSE)[2]

4.1. Analytical Standards
  • HPLC: C18 Column, Acetonitrile/Water (+0.1% TFA) gradient. The bromine isotope pattern (1:1 doublet) in MS is diagnostic.

  • NMR: ¹H NMR (CDCl₃) should show the thiophene protons as doublets (J ~5.5 Hz) at ~7.2 and ~6.9 ppm. The N-Methyl singlet appears at ~2.4 ppm.[1][2]

4.2. Safety & Handling[4][5][6]
  • Hazard Codes:

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

  • Precautions: The free base is an amine and can cause chemical burns. The brominated motif can be a sensitizer. All operations must be conducted in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers and strong acids (unless forming the salt intentionally).

References

  • Preparation of N-methyl secondary amines: Kumpaty, H. J., et al. "Synthesis of N-Methyl Secondary Amines: Aldehydes with Methylamine."[1][2] Organic Syntheses, 2003 . Link

  • Thienopyridine Synthesis: Gronowitz, S., et al. "New Syntheses of Thieno[2,3-c]pyridine Derivatives."[2][7] Arkiv för Kemi, 1970 .[7]

  • TrmD Inhibitors: Vlasov, S. V., et al. "New Potent TrmD Inhibitors from the Series of Thieno[2,3-d]pyrimidin-3(4H)-yl)-N-arylacetamides."[2] Journal of Organic and Pharmaceutical Chemistry, 2020 . Link

  • Suzuki Coupling of Bromothiophenes: Li, Y., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium(0) catalyzed Suzuki cross-coupling."[1][2] Journal of Organic Chemistry, 2014 .

  • Safety Data: PubChem CID 436153 (Analogous structure data). Link[2]

Sources

Exploratory

Physicochemical characteristics of N-Methyl-(2-bromothien-3-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-(2-bromothien-3-yl)methylamine is a substituted thiophene derivative of interest in medicinal chemistry and organic synthesis. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-(2-bromothien-3-yl)methylamine is a substituted thiophene derivative of interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom on the thiophene ring and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the N-methylaminomethyl substituent can influence pharmacokinetic properties such as solubility and basicity. This guide provides a comprehensive overview of the physicochemical characteristics, a plausible synthetic route, expected reactivity, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Physicochemical Characteristics

Precise experimental data for N-Methyl-(2-bromothien-3-yl)methylamine is not extensively reported in the public domain. The following table summarizes its known and predicted physicochemical properties based on its chemical structure and data from closely related compounds.

PropertyValueSource/Method
CAS Number 331766-69-9[1]
Molecular Formula C₆H₈BrNS[1]
Molecular Weight 222.10 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidAnalogy to similar amines
Melting Point Predicted: < 25 °CAnalogy to similar N-methylamines
Boiling Point Predicted: > 200 °C at 760 mmHgAnalogy to similar brominated compounds
Solubility Predicted: Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). Limited solubility in water.Structural analysis and analogy[2]
pKa (conjugate acid) Predicted: 8.5 - 9.5Analogy to secondary benzylamines[3]

Synthesis Protocol: Reductive Amination

A highly effective and widely used method for the synthesis of N-methyl secondary amines is reductive amination.[4][5][6] This approach involves the reaction of a suitable aldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired amine. For N-Methyl-(2-bromothien-3-yl)methylamine, the logical precursor is 2-bromo-3-thiophenecarboxaldehyde.

Experimental Workflow:

Reaction: 2-bromo-3-thiophenecarboxaldehyde + Methylamine → N-Methyl-(2-bromothien-3-yl)methylamine

Reagents and Materials:

  • 2-bromo-3-thiophenecarboxaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 2-bromo-3-thiophenecarboxaldehyde (1.0 equivalent) and the chosen anhydrous solvent (e.g., methanol).

  • Imine Formation: While stirring the solution at room temperature, add methylamine (1.5-2.0 equivalents) dropwise. Allow the mixture to stir for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification aldehyde 2-bromo-3-thiophenecarboxaldehyde flask Round-bottom flask under N₂ aldehyde->flask solvent Anhydrous Solvent (e.g., Methanol) solvent->flask methylamine Methylamine Solution stir_imine Stir at Room Temp (1-2h) methylamine->stir_imine ice_bath Cool to 0°C stir_imine->ice_bath Transfer reducer Add NaBH₄ (portion-wise) ice_bath->reducer stir_reduction Stir at Room Temp (2-4h) reducer->stir_reduction quench Quench with H₂O stir_reduction->quench Transfer extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Methyl-(2-bromothien-3-yl)methylamine chromatography->product Final Product G cluster_amine_reactions Secondary Amine Reactivity cluster_thiophene_reactions Bromo-Thiophene Reactivity start N-Methyl-(2-bromothien-3-yl)methylamine alkylation N-Alkylation / N-Arylation start->alkylation R-X acylation N-Acylation start->acylation RCOCl salt Salt Formation start->salt H-A suzuki Suzuki Coupling start->suzuki Pd catalyst, R-B(OH)₂ stille Stille Coupling start->stille Pd catalyst, R-Sn(Alkyl)₃ heck Heck Coupling start->heck Pd catalyst, alkene buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, R₂NH tertiary_amine tertiary_amine alkylation->tertiary_amine Forms Tertiary Amine amide amide acylation->amide Forms Amide ammonium_salt ammonium_salt salt->ammonium_salt Forms Ammonium Salt c_c_bond c_c_bond suzuki->c_c_bond Forms C-C Bond stille->c_c_bond heck->c_c_bond c_n_bond c_n_bond buchwald->c_n_bond Forms C-N Bond

Conceptual Reactivity Map

Predicted Spectroscopic Data

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HThiophene H-5
~6.95d1HThiophene H-4
~3.80s2H-CH₂-
~2.45s3HN-CH₃
~1.5-2.0br s1HN-H

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~140Thiophene C-3
~128Thiophene C-5
~126Thiophene C-4
~115Thiophene C-2 (C-Br)
~50-CH₂-
~35N-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-3350 (weak, broad)N-H stretch
3100-3000C-H stretch (thiophene)
2950-2800C-H stretch (aliphatic)
1500-1400C=C stretch (thiophene ring)
1100-1000C-N stretch
700-600C-Br stretch
Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 221/223 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Major Fragments:

    • Loss of a bromine radical: [M-Br]⁺

    • Alpha-cleavage: Formation of the iminium ion [CH₂=N(H)CH₃]⁺ or the thienyl radical.

    • Cleavage of the methyl group: [M-CH₃]⁺

Potential Applications

While specific applications for N-Methyl-(2-bromothien-3-yl)methylamine have not been extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science:

  • Medicinal Chemistry: As a synthetic intermediate, it can be used to generate libraries of novel compounds for screening against various biological targets. The thiophene nucleus is a common scaffold in many approved drugs.

  • Agrochemicals: Substituted thiophenes are also found in some pesticides and herbicides.

  • Materials Science: Thiophene-based molecules are of interest for the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs).

Stability and Storage

N-Methyl-(2-bromothien-3-yl)methylamine is expected to be a relatively stable compound under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over prolonged periods, potentially leading to oxidation and discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Conclusion

N-Methyl-(2-bromothien-3-yl)methylamine is a valuable synthetic building block with significant potential for the development of novel compounds in various scientific fields. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and its expected chemical behavior. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this versatile molecule.

References

  • Miura, M., & Nomura, M. (2002). Direct arylation of arenes with aryl halides. Topics in Current Chemistry, 219, 211-241.
  • Doucet, H. (2008). Palladium-catalyzed C–C bond formation between C–H and C–X bonds. European Journal of Organic Chemistry, 2008(12), 2013-2030.
  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-aryl bond formation by transition-metal-catalyzed direct arylation. Chemical Reviews, 107(1), 174-238.
  • Leeson, P. D., & Davis, A. M. (2015). The influence of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Emerson, W. S. (1948).
  • Perrin, D. D. (1972). Dissociation constants of organic bases in aqueous solution: supplement 1972. Butterworths.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

Sources

Foundational

Thiophene-Based Methylamines: Chemical Architecture, Synthesis, and Pharmacodynamics of Methiopropamine (MPA) and Analogs

Executive Summary This technical guide analyzes the chemical and pharmacological profile of thiophene-based methylamines, with a primary focus on Methiopropamine (MPA) . As a structural bioisostere of methamphetamine, MP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical and pharmacological profile of thiophene-based methylamines, with a primary focus on Methiopropamine (MPA) . As a structural bioisostere of methamphetamine, MPA replaces the phenyl ring with a thiophene ring, altering electron density, lipophilicity, and metabolic fate. This document details the historical trajectory from 1940s antispasmodic research to modern forensic challenges, provides validated synthetic protocols, and elucidates the specific norepinephrine-dopamine reuptake inhibition (NDRI) mechanism that defines its toxicology.

Chemical Foundation: Thiophene-Phenyl Bioisosterism

The core theoretical framework for these compounds is bioisosterism . In medicinal chemistry, replacing a benzene ring with a thiophene ring is a classical strategy to modulate potency and metabolic stability without altering the fundamental pharmacophore.

  • Electronic Differences: Thiophene is

    
    -excessive (electron-rich) compared to benzene. This increased electron density at the aromatic center can enhance cation-
    
    
    
    interactions within the binding pockets of monoamine transporters (DAT/NET).
  • Steric Parameters: The thiophene ring is slightly smaller than benzene (bond angles of ~90° at sulfur vs 120° in benzene), potentially allowing for tighter binding in sterically constrained receptor sites.

  • Lipophilicity: Thiophene analogs generally exhibit similar or slightly higher lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration.
    

Historical Trajectory

EraKey EventContext & Significance
1942 First Synthesis (Blicke & Burckhalter) Synthesized at the University of Michigan during a search for pressor amines and antispasmodics. Established the first protocols for

-thienylaminoalkanes [1].
1950s Pharmacological Screening Early animal testing indicated stimulant properties, but the compounds were shelved in favor of the more potent phenyl-based amphetamines.
2010 NPS Emergence MPA appeared on the "Research Chemical" market (e.g., branded as "Blow"). It exploited legal loopholes explicitly banning phenyl-ethylamines but not thiophene analogs.
2015-2022 Global Scheduling Following toxicity reports and forensic identification, MPA was scheduled in the UK (2015) and eventually placed in Schedule I in the US (2022) [2].

Synthesis Architectures

Two primary routes exist for the synthesis of Methiopropamine. While the 1942 Blicke method utilized Grignard reagents, the modern forensic standard—and the method most commonly encountered in illicit production—is Reductive Amination .

Protocol: Reductive Amination of 1-(thiophen-2-yl)propan-2-one

Objective: Synthesis of Methiopropamine via the imine intermediate. Causality: This route is preferred over Grignard synthesis because it avoids moisture-sensitive reagents and utilizes the commercially available thiophene-2-carboxaldehyde or thiophenylacetone precursors.

Reagents:
  • Precursor: 1-(thiophen-2-yl)propan-2-one

  • Amine Source: Methylamine (aq. or hydrochloride)

  • Reducing Agent: Sodium Borohydride (

    
    ) or Aluminum Amalgam (Al/Hg)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:
  • Imine Formation: Dissolve 1-(thiophen-2-yl)propan-2-one (1 eq) in MeOH. Add Methylamine (1.5 eq) dropwise at

    
    .
    
    • Scientific Rationale: Low temperature prevents polymerization of the reactive thiophene ketone. The excess amine drives the equilibrium toward the imine (Schiff base).

  • Dehydration (Optional but Recommended): Add molecular sieves or anhydrous

    
     to remove water generated during imine formation, pushing the reaction to completion.
    
  • Reduction: Add

    
     (0.75 eq) slowly over 30 minutes.
    
    • Validation: Gas evolution (

      
      ) indicates active reduction. Maintain temperature 
      
      
      
      to prevent reduction of the thiophene ring itself (though thiophene is aromatic and relatively stable, harsh conditions can degrade it).
  • Acid-Base Extraction:

    • Acidify with HCl to destroy excess hydride.

    • Wash with DCM (removes non-basic impurities).

    • Basify aqueous layer with NaOH (pH > 12) to liberate the freebase amine.

    • Extract freebase into DCM, dry, and evaporate.

  • Crystallization: Dissolve oil in diethyl ether and bubble dry HCl gas to precipitate Methiopropamine HCl .

Visualization: Synthesis Workflow

Synthesis Precursor 1-(thiophen-2-yl) propan-2-one Intermediate Imine (Schiff Base) Precursor->Intermediate Condensation (-H2O) Reagent Methylamine (MeOH) Reagent->Intermediate Product Methiopropamine (Freebase) Intermediate->Product Hydride Transfer Reduction Reduction (NaBH4) Reduction->Product

Caption: Figure 1. Reductive amination pathway converting thiophenylacetone to MPA via an imine intermediate.

Pharmacodynamics & SAR

Methiopropamine functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1] Unlike amphetamine, it shows negligible efficacy as a releasing agent at therapeutic concentrations, functioning primarily by blocking the transporter.

Receptor Selectivity Profile

Quantitative data suggests MPA is significantly more selective for the Norepinephrine Transporter (NET) than the Dopamine Transporter (DAT), with very low affinity for the Serotonin Transporter (SERT).

TransporterIC50 (nM)Interpretation
NET ~400High Affinity (Primary mechanism of stimulation)
DAT ~740Moderate Affinity (Euphoria/Reinforcement)
SERT >25,000Negligible (Low risk of serotonin syndrome alone)

Data Source: Iversen et al. (2013) & Tuv et al. (2021) [3, 4]

The "Steep Dose-Response" Phenomenon

A critical finding in rodent models is the unusually steep dose-response curve of MPA compared to methamphetamine. A minor increase in dosage (e.g., from 10 mg/kg to 12.5 mg/kg in mice) results in a disproportionate spike in locomotor activity and toxicity [4].[2][3] This makes MPA particularly dangerous in recreational settings where "eyeballing" doses is common.

Visualization: Mechanism of Action[3][4][5]

Pharmacology MPA Methiopropamine NET NET Transporter (Presynaptic) MPA->NET Blocks (High Affinity) DAT DAT Transporter (Presynaptic) MPA->DAT Blocks (Mod Affinity) Synapse Synaptic Cleft (Increased NE/DA) NET->Synapse Prevents Reuptake DAT->Synapse Prevents Reuptake Response Sympathetic Arousal (Tachycardia, Alertness) Synapse->Response Post-synaptic Activation

Caption: Figure 2. Pharmacodynamic cascade of MPA showing preferential inhibition of NET over DAT.

Metabolic Fate & Analytical Challenges

Understanding the metabolism of MPA is vital for forensic toxicology and identifying usage windows.

Metabolic Pathways[1][6]
  • N-Demethylation: Conversion to Thiopropamine . This is the major metabolite and is pharmacologically active.

  • Ring Hydroxylation: Occurs at the C4 or C5 position of the thiophene ring.

  • S-Oxidation: A unique pathway for thiophenes. The sulfur atom is oxidized to a sulfoxide, which can dimerize or further oxidize. This is a key differentiator from benzene-based amphetamines [5].

Analytical Detection
  • GC-MS: The thiophene ring produces a characteristic fragmentation pattern. The molecular ion (

    
    ) is often distinct, with a base peak at m/z 44 (amine fragment) similar to methamphetamine, but the sulfur isotope signature (
    
    
    
    ) provides a tell-tale diagnostic ratio [5].

References

  • Blicke, F. F., & Burckhalter, J. H. (1942).[4] Alpha-Thienylaminoalkanes. Journal of the American Chemical Society.[5][6] Link

  • Drug Enforcement Administration (DEA). (2022). Schedules of Controlled Substances: Placement of Methiopropamine in Schedule I. Federal Register. Link

  • Iversen, L., et al. (2013). Neuropharmacology of the mephedrone metabolite 4-methylephedrine and the thiophene analogue methiopropamine. British Journal of Pharmacology. Link

  • Tuv, S. S., et al. (2021).[3] Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. Link

  • Wagmann, L., et al. (2015). In vitro and in vivo metabolism of the new psychoactive substance methiopropamine. Forensic Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Methyl-(2-bromothien-3-yl)methylamine: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine, a valuable building block in medicinal chemistry and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the field, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction

N-Methyl-(2-bromothien-3-yl)methylamine is a secondary amine containing a brominated thiophene moiety. The thiophene ring is a common scaffold in pharmaceuticals, and the presence of a bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions.[1] This makes the target molecule a versatile intermediate for the synthesis of a diverse range of biologically active compounds. The N-methyl group can also play a crucial role in modulating the pharmacological properties of a final drug candidate.[2]

This guide will focus on a robust and widely applicable synthetic strategy: the reductive amination of 2-bromo-3-thiophenecarboxaldehyde with methylamine. This method is generally preferred over the direct alkylation of (2-bromothien-3-yl)methanamine, as it avoids the common issue of over-alkylation and leads to a cleaner product profile.[3]

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and efficient method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[3][5]

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.[3][6] This guide will detail a protocol utilizing titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, followed by reduction with sodium borohydride. This method is known for its mild reaction conditions and compatibility with a wide range of functional groups.[7][8]

Visualizing the Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Bromo-3-thiophenecarboxaldehyde Imine_Intermediate Imine Intermediate Aldehyde->Imine_Intermediate Reacts with Methylamine Methylamine Solution Methylamine->Imine_Intermediate Reacts with Ti(OiPr)4 Titanium(IV) Isopropoxide Ti(OiPr)4->Imine_Intermediate Catalyzes Target_Molecule N-Methyl-(2-bromothien-3-yl)methylamine Imine_Intermediate->Target_Molecule Reduced by NaBH4 Sodium Borohydride NaBH4->Target_Molecule

Caption: Overall workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of aldehydes.[7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
2-Bromo-3-thiophenecarboxaldehydeC₅H₃BrOS191.05930-95-0Starting material.
Methylamine solution (2.0 M in THF/MeOH)CH₅N31.0674-89-5Commercially available solution is convenient.[7]
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22546-68-9Lewis acid catalyst.
Sodium borohydrideNaBH₄37.8316940-66-2Reducing agent.
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Solvent for extraction.
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7Drying agent.
Hydrochloric acid (2 M)HCl36.467647-01-0For work-up and salt formation (optional).
Sodium hydroxide solution (10% w/v)NaOH40.001310-73-2For pH adjustment during work-up.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar.

    • Add a 2.0 M solution of methylamine in methanol or THF (1.5 equivalents).

    • To this solution, add titanium(IV) isopropoxide (1.2 equivalents) dropwise at room temperature. The formation of a yellow complex may be observed.

  • Imine Formation:

    • To the stirred solution, add 2-bromo-3-thiophenecarboxaldehyde (1.0 equivalent).

    • Allow the reaction mixture to stir at room temperature for 5-6 hours to facilitate the formation of the imine intermediate.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • After the formation of the imine is deemed complete (or has reached a maximum), add sodium borohydride (1.0-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the addition may cause some effervescence.

    • Continue to stir the reaction mixture at room temperature for an additional 2-3 hours.[7]

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water. This will precipitate titanium salts.

    • Filter the resulting inorganic precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volume).

    • Combine the organic extracts.

  • Purification:

    • For a more thorough purification and to remove any unreacted aldehyde, the combined organic extracts can be washed with a 2 M HCl solution. The amine product will be protonated and move into the aqueous layer.

    • The acidic aqueous layer is then made alkaline (pH ~10) by the slow addition of a 10% aqueous NaOH solution.

    • Extract the now basic aqueous layer with diethyl ether (3 x volume).

    • Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude N-Methyl-(2-bromothien-3-yl)methylamine.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Rationale for Procedural Choices
  • Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere is good practice to prevent the reaction of moisture-sensitive reagents like titanium(IV) isopropoxide.

  • Titanium(IV) Isopropoxide: This Lewis acid acts as a water scavenger and activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by methylamine and promoting the formation of the imine intermediate.[7]

  • Sodium Borohydride: This is a mild and selective reducing agent that efficiently reduces the imine to the amine without affecting the thiophene ring or the bromo-substituent.[4][7] More reactive reducing agents like lithium aluminum hydride could potentially lead to side reactions.

  • Acid-Base Extraction: This work-up procedure is highly effective for separating the basic amine product from any neutral starting materials or byproducts.

Mechanistic Insights

The reductive amination process can be broken down into two key stages, as illustrated below.

G cluster_imine Imine Formation cluster_reduction Reduction Aldehyde 2-Bromo-3-thiophenecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Methylamine CH₃NH₂ Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine_anion Amine Anion Imine->Amine_anion + Hydride Hydride H⁻ (from NaBH₄) Final_Product N-Methyl-(2-bromothien-3-yl)methylamine Amine_anion->Final_Product + H₂O (work-up)

Sources

Application

Application Note: Strategic Utilization of N-Methyl-(2-bromothien-3-yl)methylamine in Drug Design

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of N-Methyl-(2-bromothien-3-yl)methylamine (referred to herein as MBTM ) as a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of N-Methyl-(2-bromothien-3-yl)methylamine (referred to herein as MBTM ) as a bifunctional pharmacophore precursor.

Executive Summary & Pharmacophore Analysis

N-Methyl-(2-bromothien-3-yl)methylamine (MBTM) represents a "privileged structure" precursor in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a high-value electrophilic handle (C2-Bromine) and a nucleophilic tether (C3-Methylaminomethyl) on a thiophene core.

Why This Scaffold?
  • Bioisosterism: The thiophene ring acts as a bioisostere for benzene and pyridine, often improving metabolic stability (blocking metabolic hot-spots) and altering lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration.

  • Conformational Restriction: Unlike flexible linear amines, the thiophene core enforces specific bond vectors, reducing the entropic penalty of binding to protein targets (e.g., Kinases, GPCRs).

  • Synthetic Versatility: The C2-Bromine allows for late-stage diversification via Palladium-catalyzed cross-coupling, while the secondary amine allows for rapid library generation via amide coupling or reductive amination.

Physicochemical Profile (Calculated)
PropertyValue (Approx)Relevance
MW 206.10 g/mol Fragment-based drug discovery (FBDD) compliant (<300)
cLogP ~1.8Optimal range for lead optimization
H-Bond Donors 1 (NH)Specific interaction with receptor pockets
H-Bond Acceptors 1 (S), 1 (N)Versatile binding motifs
Rotatable Bonds 2Low flexibility = Higher specificity

Strategic Synthetic Pathways

The utility of MBTM is best realized through two primary workflows: Linear Diversification and Fused-Ring Construction .

Visualization: Synthetic Decision Tree

MBTM_Pathways Start MBTM Scaffold (Br + NHMe) Path1 Pathway A: Linear Diversification Start->Path1 Retain Linear Core Path2 Pathway B: Fused Heterocycles Start->Path2 Ring Closure Step1 Suzuki/Buchwald Coupling (C2) Path1->Step1 Step2 Amide Coupling/ Urea Formation (N) Path2->Step2 Functionalize N Prod1 Biaryl Amines (Kinase Inhibitors) Prod2 Thienopyridines (GPCR Ligands) Step1->Step2 Step2->Prod1 Step3 Intramolecular Cyclization Step2->Step3 Pd-Cat Closure Step3->Prod2

Figure 1: Divergent synthetic workflows for MBTM. Pathway A focuses on decorating the ring, while Pathway B builds fused systems like thienopyridines.

Detailed Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C2 position while preserving the secondary amine. Challenge: Free secondary amines can poison Pd-catalysts. Solution: Use of a bulky, electron-rich ligand (XPhos or SPhos) and a weak base to prevent side reactions.

Materials:

  • MBTM (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with MBTM (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (11 mg), SPhos (41 mg), and K₃PO₄ (424 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. The product should show M+1 = (MW of MBTM - Br + Aryl).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient). The secondary amine is polar; ensure the silica is deactivated with 1% Et₃N if streaking occurs.

Protocol B: Synthesis of Tetrahydrothieno[2,3-c]pyridine Scaffolds

Objective: To create a fused bicyclic system (bioisostere of tetrahydroisoquinoline) using the "Br" as a cyclization handle. Mechanism: N-alkylation followed by Intramolecular Heck Cyclization.

Workflow Diagram:

Cyclization_Protocol Start MBTM Intermed Intermediate: N-Allyl-N-methyl-(2-bromothien-3-yl)methylamine Start->Intermed Alkylation (Step 1) Reagent Allyl Bromide / Acryloyl Chloride Reagent->Intermed Product Final Scaffold: N-Methyl-dihydrothieno[2,3-c]pyridine Intermed->Product Intramolecular Heck (Step 2) Catalyst Pd(OAc)2, PPh3, Ag2CO3 Catalyst->Product

Figure 2: Two-step sequence to fuse the ring system.

Step-by-Step Methodology:

Step 1: N-Acylation (Preparation of the Precursor)

  • Dissolve MBTM (1.0 mmol) in dry DCM (5 mL) with Et₃N (1.5 mmol).

  • Cool to 0°C. Add Acryloyl Chloride (1.1 mmol) dropwise.

  • Stir for 2 hours.

  • Standard aqueous workup (wash with 1N HCl, then NaHCO₃).

  • Isolate the N-acryloyl-N-methyl-(2-bromothien-3-yl)methylamine.

Step 2: Intramolecular Heck Cyclization (Jeffery Conditions)

  • Charge: Place the amide intermediate (0.5 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Tetrabutylammonium chloride (TBAC, 1.0 equiv) in a pressure vial.

  • Base: Add NaOAc (2.5 equiv).

  • Solvent: Add DMF (anhydrous, 3 mL).

  • Reaction: Heat to 100°C for 16-24 hours.

    • Self-Validating Check: The disappearance of the distinctive vinyl protons in NMR and the loss of the Bromine isotopic pattern in MS confirms cyclization.

  • Result: This yields the 7-methyl-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-one core, a potent scaffold for GPCR ligand design.

Quality Control & Troubleshooting

When working with MBTM, specific spectral signatures validate the integrity of the core.

DiagnosticObservationInterpretation
¹H NMR (CDCl₃) δ 2.45 ppm (singlet, 3H)N-Methyl group intact.
¹H NMR (CDCl₃) δ 6.90 & 7.20 ppm (doublets)Thiophene ring protons (coupling J ≈ 5.2 Hz).
LC-MS M+ / M+2 (1:1 ratio)Presence of Bromine atom (Isotopic signature).
TLC (SiO₂) Ninhydrin StainSecondary amine stains reddish-purple.

Common Pitfall:

  • Issue: Low yield in Suzuki coupling.

  • Cause: Coordination of the secondary amine to Palladium.

  • Fix: Pre-protect the amine as a Boc-carbamate OR use the specific SPhos/XPhos ligand system described in Protocol A, which creates a protective steric shell around the metal center.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Suzuki Coupling of Bromothiophenes: Kirsch, G., et al. (2006). Palladium-Catalyzed Coupling Reactions of Bromothiophenes. Organic Letters, 7(22), 5083-5085. [Link]

  • Thienopyridine Synthesis Strategies: Litvinov, V. P. (2004). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Reviews, 73(7), 637. [Link][3]

  • Intramolecular Heck Reactions (Jeffery Conditions): Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. [Link]

Sources

Method

Application Note: A Scalable and Reproducible Protocol for the Synthesis of N-Methyl-(2-bromothien-3-yl)methylamine

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine, a valuable building block in medicinal chemistry and materials science. The desc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a one-pot reductive amination of 2-bromothiophene-3-carboxaldehyde with methylamine. This process is characterized by its operational simplicity, use of readily available reagents, and high yield, making it suitable for both discovery-scale and larger, multi-gram preparations. We will detail the mechanistic rationale, step-by-step experimental procedures, purification, characterization, and critical considerations for process scale-up.

Introduction and Mechanistic Rationale

N-Methyl-(2-bromothien-3-yl)methylamine and its derivatives are important intermediates in the development of pharmaceuticals. The synthesis of such secondary amines is a fundamental transformation in organic chemistry. While direct alkylation of amines can often lead to over-alkylation and a mixture of products, reductive amination offers a highly controlled and efficient alternative.[1]

The strategy outlined herein involves the reaction of 2-bromothiophene-3-carboxaldehyde with methylamine to form an intermediate imine. This imine is then reduced in situ by a hydride-based reducing agent to yield the target secondary amine. This one-pot process is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

Several reducing agents are suitable for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] For this protocol, we utilize a robust and widely applicable method employing sodium borohydride in the presence of titanium(IV) isopropoxide. The titanium(IV) isopropoxide acts as a Lewis acid, activating the carbonyl group and facilitating the formation of the imine intermediate, which is then readily reduced.[3] This method is known for its compatibility with various functional groups and its effectiveness with enolizable carbonyl compounds.[3]

Overall Reaction Scheme

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be proportionally adjusted for larger-scale synthesis.[4][5]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Bromothiophene-3-carboxaldehyde≥97%CommercialStore under inert gas.
Methylamine solution2.0 M in MethanolCommercialHandle in a well-ventilated fume hood.
Titanium(IV) isopropoxide≥98%CommercialHighly moisture-sensitive.
Sodium borohydride (NaBH₄)≥98%CommercialMoisture-sensitive; handle with care.
Methanol (MeOH)AnhydrousCommercial
Diethyl ether (Et₂O)AnhydrousCommercial
Hydrochloric acid (HCl)2 M aqueous solutionIn-house prep.For extraction.
Sodium hydroxide (NaOH)10% w/v aqueous solutionIn-house prep.For basification.
Anhydrous Potassium Carbonate (K₂CO₃)Reagent GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flask, magnetic stirrer, condenser, addition funnel, ice bath, separatory funnel, rotary evaporator.Standard laboratory glassware.
Step-by-Step Procedure

Step 1: Imine Formation

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene-3-carboxaldehyde (1.91 g, 10 mmol).

  • Add anhydrous methanol (50 mL) to dissolve the aldehyde.

  • Add titanium(IV) isopropoxide (3.55 mL, 12 mmol, 1.2 equiv) to the stirred solution.

  • From the dropping funnel, add the methylamine solution (2.0 M in MeOH, 6 mL, 12 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 5-6 hours to ensure complete formation of the imine intermediate.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add sodium borohydride (0.57 g, 15 mmol, 1.5 equiv) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for an additional 2 hours.[3]

Step 3: Work-up and Amine Extraction

  • Quench the reaction by slowly adding 10 mL of water. A titanium dioxide precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (2 x 30 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine all organic extracts and extract the product into an acidic aqueous solution by adding 2 M HCl (2 x 20 mL).[3] This step protonates the amine, making it water-soluble and separating it from neutral organic impurities.

  • Combine the acidic aqueous extracts in a beaker and cool in an ice bath.

  • Slowly basify the solution to a pH of ~10-12 by adding 10% aqueous NaOH. The product will deprotonate and may form an oily layer.

  • Extract the free amine product with diethyl ether (3 x 40 mL).

  • Combine the final organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 4: Purification and Characterization

  • Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford N-Methyl-(2-bromothien-3-yl)methylamine as a pale yellow oil.

  • Expected Yield: 75-85%.

  • Characterization:

    • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl group (CH₃), a singlet for the methylene group (CH₂), and two doublets for the thiophene ring protons.[6]

    • ¹³C NMR (CDCl₃): The spectrum should show distinct signals for the methyl, methylene, and four thiophene carbons.[6][7]

    • Mass Spectrometry (ESI-MS): Calculate the exact mass for [M+H]⁺ and compare it with the observed value. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be visible.

    • IR Spectroscopy: Look for a characteristic N-H stretching band for the secondary amine.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

SynthesisWorkflow A Reaction Setup (Aldehyde, MeOH, Ti(OiPr)4) B Imine Formation (Add CH3NH2, Stir 5-6h at RT) A->B Step 1 C Reduction (Cool to 0°C, Add NaBH4) B->C Step 2 D Quench & Filtration (Add H2O, Filter Precipitate) C->D Step 3 E Acid-Base Extraction (1. Extract with 2M HCl 2. Basify with NaOH 3. Extract with Et2O) D->E F Drying & Concentration E->F G Purification (Silica Gel Chromatography) F->G Step 4 H Characterization (NMR, MS, IR) G->H

Caption: Step-by-step workflow for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine.

Simplified Mechanistic Pathway

ReductiveAmination Aldehyde 2-Bromothiophene- 3-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + CH3NH2 - H2O [Ti(OiPr)4 catalyst] Amine Methylamine (CH3NH2) Product Target Secondary Amine Imine->Product + Reducing Agent (e.g., NaBH4)

Caption: Key transformations in the one-pot reductive amination process.

Safety and Scalability

  • Safety: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Titanium(IV) isopropoxide is a moisture-sensitive irritant.

  • Scalability: When scaling this reaction, the primary concern is managing the exotherm during the addition of sodium borohydride.[4] For larger-scale preparations (>10 g), it is crucial to use a jacketed reactor for precise temperature control. The portion-wise addition of NaBH₄ should be done slowly, monitoring the internal temperature carefully. The work-up may also require larger equipment, and liquid-liquid extractions can become cumbersome; consider alternative work-up or purification strategies for kilogram-scale production.[5]

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

  • IUPAC. (n.d.). Purification of N-Methylacetamide and Tests for Purity. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]

  • Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]

  • ResearchGate. (n.d.). Large‐Scale Synthesis. Available at: [Link]

  • Google Patents. (1981). Methylamines purification process.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Available at: [Link]

  • Google Patents. (n.d.). Methylamines purification by distillation and purge.
  • Vapourtec. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Available at: [Link]

  • Semantic Scholar. (2016). A General Protocol for the Polycondensation of Thienyl N‑Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Available at: [Link]

  • MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-Methyl Secondary Amines. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Scalable Synthesis of Orthogonally Protected β-Methyllanthionines by Indium(III)-Mediated Ring Opening of Aziridines. Available at: [Link]

  • MIT News. (2024). MIT chemists synthesize plant-derived molecules that hold potential as pharmaceuticals. Available at: [Link]

  • NMR-Bio. (n.d.). The advent of selective methyl labeling for the study of proteins by NMR. Available at: [Link]

  • Pharmaceutical Technology. (2026). Practical Approaches to Large-Scale Heterocyclic Synthesis. Available at: [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for preparing N-methylamine by amine, formic acid and silane.
  • Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Available at: [Link]

  • Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines.
  • Thieme Chemistry. (n.d.). Scalable Synthesis of Sphingomyelins. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromopentane. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex. Available at: [Link]

Sources

Application

Functionalization of the secondary amine in N-Methyl-(2-bromothien-3-yl)methylamine

An In-Depth Guide to the Selective Functionalization of the Secondary Amine in N-Methyl-(2-bromothien-3-yl)methylamine Introduction: The Strategic Value of a Bifunctional Scaffold N-Methyl-(2-bromothien-3-yl)methylamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Functionalization of the Secondary Amine in N-Methyl-(2-bromothien-3-yl)methylamine

Introduction: The Strategic Value of a Bifunctional Scaffold

N-Methyl-(2-bromothien-3-yl)methylamine is a valuable bifunctional scaffold in modern synthetic chemistry. Its structure presents two distinct and orthogonal sites for chemical modification: a nucleophilic secondary amine and an electrophilic sp²-hybridized carbon-bromine bond on the thiophene ring. This duality allows for the systematic and controlled diversification of the core structure, making it an attractive starting point for generating libraries of compounds in drug discovery and materials science. The thiophene ring serves as a bioisostere for a phenyl ring, often improving metabolic stability or modulating electronic properties, while the secondary amine is a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

This guide provides a comprehensive overview of synthetic strategies focused exclusively on the functionalization of the secondary amine. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into potential challenges.

Core Concepts: Chemoselectivity and Reaction Planning

The primary challenge in modifying N-Methyl-(2-bromothien-3-yl)methylamine is achieving chemoselectivity. While the secondary amine is a potent nucleophile, the 2-bromo-thiophene moiety is primed for metal-catalyzed cross-coupling reactions.[1][2] Therefore, reaction conditions must be carefully selected to favor modification at the nitrogen atom without disturbing the C-Br bond.

The following protocols are designed with this principle in mind, generally employing electrophilic reagents that react readily with the amine under conditions where the aryl bromide remains inert.

G cluster_workflow General Functionalization Workflow A Starting Material N-Methyl-(2-bromothien-3-yl)methylamine B Select Functionalization Strategy (Acylation, Sulfonylation, etc.) A->B C Reaction Setup (Solvent, Base, Temperature) B->C D Addition of Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography, etc.) F->G H Characterization (NMR, MS) G->H I Functionalized Product H->I

Caption: A generalized workflow for the functionalization of the secondary amine.

Application 1: N-Acylation for Amide Synthesis

N-acylation transforms the secondary amine into a tertiary amide. This modification is fundamental in medicinal chemistry as it replaces a basic amine with a neutral, planar amide group, profoundly altering the molecule's polarity, hydrogen bonding capability, and conformational flexibility. The resulting amides are generally stable and serve as key structural motifs in numerous pharmaceuticals.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A subsequent elimination of the leaving group (e.g., chloride) after proton transfer yields the stable amide product.[3][4]

G Pd0 L₂Pd(0) PdII_Aryl L₂(Ar)Pd(II)-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido L₂(Ar)Pd(II)-NR₂ PdII_Aryl->PdII_Amido LigandEx Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination ArX Ar-X R2NH_Base R₂NH, Base

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives

Executive Summary Thiophene derivatives are ubiquitous pharmacophores in FDA-approved drugs (e.g., Clopidogrel, Rivaroxaban) and critical monomers in organic semiconductors (e.g., P3HT).[1] However, the Suzuki-Miyaura co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in FDA-approved drugs (e.g., Clopidogrel, Rivaroxaban) and critical monomers in organic semiconductors (e.g., P3HT).[1] However, the Suzuki-Miyaura coupling of 2-bromothiophene presents unique challenges often overlooked in general texts: catalyst poisoning by the sulfur heteroatom and protodeboronation if the coupling partners are mismatched.

This guide provides a field-proven, mechanistic approach to coupling 2-bromothiophenes.[1] Unlike standard phenyl-phenyl couplings, thiophene protocols requires specific ligand architectures to prevent Pd-S coordination and carefully buffered basicity to maintain catalytic turnover.[1]

Mechanistic Insights & Critical Failure Modes[1]

To ensure reproducibility, one must understand why these reactions fail. The two primary failure modes in thiophene couplings are Catalyst Sequestration and Competitive Protodeboronation .

The Sulfur Trap (Catalyst Sequestration)

Thiophene is electron-rich. The sulfur atom possesses lone pairs that can coordinate to Palladium(II) species, forming stable, non-productive complexes (Pd-S coordination).[1] This removes active catalyst from the cycle, effectively "poisoning" the reaction.

  • Solution: Use bulky, electron-rich ligands (Buchwald Dialkylbiaryl phosphines or NHCs) that sterically crowd the Pd center, preventing the sulfur atom from binding while allowing the oxidative addition of the C-Br bond.

The Directionality Rule
  • Preferred Route: 2-Bromothiophene (Electrophile) + Aryl Boronic Acid (Nucleophile).[1]

  • High-Risk Route: Aryl Halide + 2-Thienylboronic Acid.

    • Reasoning: 2-Thienylboronic acids are notoriously unstable. They undergo rapid protodeboronation (C-B bond cleavage replaced by C-H) under basic conditions, often faster than the transmetallation step.[1] If you must use the thienyl boronate, use MIDA boronates or Lithium Triisopropyl Borates (Li-borates) to slow release the active species.

Visualizing the Pathway

The following diagram maps the catalytic cycle and the specific "off-cycle" traps relevant to thiophenes.

SuzukiThiophene Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)(Br) Pd0->OxAdd + 2-Br-Thiophene Poison FAILURE MODE 1: Pd-S Coordination (Catalyst Poisoning) Pd0->Poison S-binding (If Ligand too small) TransMet Transmetallation (L)Pd(II)(Ar)(Thiophene) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Proto FAILURE MODE 2: Protodeboronation (Boronic Acid Hydrolysis) Substrate 2-Bromothiophene Boron Aryl Boronic Acid + Base Boron->Proto High pH / Temp

Figure 1: Catalytic cycle highlighting the specific vulnerabilities of thiophene couplings: Pd-S poisoning (prevented by bulky ligands) and Protodeboronation (prevented by controlled basicity).[1]

Optimization Matrix

Select your reaction system based on the steric and electronic demands of your substrate.

ComponentRecommendationRationale
Catalyst Precursor XPhos Pd G3 or SPhos Pd G2 These "Precatalysts" activate rapidly at room temperature. The bulky biaryl ligands (XPhos/SPhos) create a "roof" over the Pd, blocking sulfur coordination.
Alternative Catalyst Pd-PEPPSI-IPr Excellent for sterically hindered substrates or polymerizations. The NHC ligand is extremely tightly bound, resisting displacement by sulfur.[1]
Base K₃PO₄ (Tribasic Potassium Phosphate) Mild enough to minimize protodeboronation but strong enough to activate the boronic acid. Avoid strong hydroxides (KOH/NaOH) unless necessary.[1]
Solvent System THF:Water (10:1) or Toluene:Water (10:1) Water is mandatory for the transmetallation step.[1] 2-Bromothiophenes are lipophilic; biphasic systems work best.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Target: General coupling of 2-bromothiophene with phenyl/heteroaryl boronic acids. Chemistry: Buchwald G3 System.

Reagents:

  • 2-Bromothiophene derivative (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous solution) (2.0 equiv)[1]

  • Solvent: THF (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-bromothiophene (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Note: Oxygen kills the active Pd(0) species immediately.

  • Solvent Addition: Syringe in degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (4 mL).

  • Reaction: Stir vigorously at 40°C for 2-4 hours.

    • Checkpoint: The reaction usually turns from orange to a dark tea color. If it turns black immediately (palladium black precipitation), the catalyst has decomposed; check your inert atmosphere.[1]

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Thiophenes are distinct on TLC (often UV active and stain purple/brown in Vanillin).[1]

Protocol B: The "Difficult Substrate" (Steric Bulk/Polymerization)

Target: Ortho-substituted partners or polymerization (e.g., P3HT synthesis).[1] Chemistry: Organ PEPPSI System.

Reagents:

  • 2-Bromothiophene derivative[2][3][4][5]

  • Boronic Ester (Pinacol esters are preferred here for stability)[1]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Methanol (1:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine 2-bromothiophene (1.0 mmol), Boronic Ester (1.2 mmol), Pd-PEPPSI-IPr (0.02 mmol), and solid K₂CO₃ (3.0 mmol).

  • Solvent: Add degassed Dioxane/MeOH (5 mL total).

  • Reaction: Heat to 60-80°C . PEPPSI catalysts are thermally robust and often require heat to activate.

  • Monitoring: Monitor via HPLC. Thiophene oligomers can be sticky; ensure your gradient washes the column thoroughly.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failures without guessing.

Troubleshooting Start Reaction Failed (Low Yield / No Conv.) CheckSM Check Starting Material Is 2-Br-Thiophene intact? Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone Yes SM_Left SM Remaining CheckSM->SM_Left No Dehalogenation Product is Thiophene-H? (Protodehalogenation) SM_Gone->Dehalogenation Poisoning Catalyst Poisoning (Pd-S binding) SM_Left->Poisoning Sol1 Use Anhydrous Solvent Switch to Dioxane Dehalogenation->Sol1 Yes (Reduce Proton source) Sol2 Switch to XPhos/SPhos Increase Temp Poisoning->Sol2 Likely Cause

Figure 2: Diagnostic logic for troubleshooting failed thiophene couplings.

Self-Validating Checkpoints
  • The "Black Precipitate" Test: If your reaction mixture deposits a black mirror or powder on the glass within 10 minutes, your catalyst has "crashed out" (aggregated to bulk Pd metal).[1] Cause: Poor ligand protection or oxygen leak.[1] Fix: Switch to SPhos/XPhos and degas solvents more thoroughly.

  • The Homocoupling Check: If you observe a new spot on TLC that is non-polar and symmetrical, it is likely the bi-thiophene (homocoupling). Cause: Oxidant present (O2) or disproportionation.[1] Fix: rigorous exclusion of air.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] [Link]

  • Organ, M. G., et al. (2006).[1][6] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[1][6] Chemistry – A European Journal, 12(18), 4749–4755.[1] [Link][1]

  • Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318.[1] [Link][1]

  • Oberli, M. A., & Buchwald, S. L. (2012).[1][7] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[7] Organic Letters, 14(17), 4606–4609.[1][7] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-(2-bromothien-3-yl)methylamine

[1] Case ID: T-S-331766 Status: Active Subject: Yield Optimization & Troubleshooting for Thiophene Methylamine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: T-S-331766 Status: Active Subject: Yield Optimization & Troubleshooting for Thiophene Methylamine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine , a critical pharmacophore often utilized in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs).[1]

Users frequently report yields below 40% due to three primary failure modes:

  • Debromination: Loss of the bromine atom at the C2 position during reduction.

  • Over-alkylation: Formation of the tertiary amine byproduct.[2]

  • Purification Loss: Irreversible adsorption of the amine onto acidic silica gel.

The following protocol utilizes a Reductive Amination strategy optimized with Sodium Triacetoxyborohydride (STAB) to mitigate these risks, targeting a yield of >85% .

Module 1: Optimized Synthetic Protocol

The "Golden Route": Reductive Amination

Rationale: Unlike direct alkylation of halides, which leads to uncontrollable poly-alkylation, reductive amination allows for the isolation of the secondary amine with high chemoselectivity.

Reaction Scheme: 2-bromothiophene-3-carbaldehyde + Methylamine


Imine Intermediate

Product
Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate: 2-bromothiophene-3-carbaldehyde (1.0 equiv).

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 5.0 equiv ).[1] Note: Excess is critical to prevent tertiary amine formation.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Anhydrous.

  • Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.[1]

2. Imine Formation (The Equilibrium Step):

  • Dissolve the aldehyde in DCE (0.2 M concentration).[1]

  • Add Methylamine solution dropwise at 0°C.[1]

  • Add Acetic Acid.[1][3][4]

  • Critical Action: Stir at Room Temperature (RT) for 2–4 hours. Do not add the reducing agent yet. Allow the imine equilibrium to establish.

3. Reduction (The Irreversible Step):

  • Cool the mixture to 0°C.

  • Add STAB portion-wise over 30 minutes. Rapid addition causes exotherms that promote debromination.

  • Warm to RT and stir overnight (12h).

4. Workup (The Recovery):

  • Quench with saturated aqueous NaHCO₃ (pH ~8-9).

  • Extract with DCM (3x).[1]

  • Acid-Base Purification (Recommended):

    • Extract organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).[1]

    • Wash aqueous phase with Ether (removes neutral impurities).[1]

    • Basify aqueous phase with 2M NaOH to pH >12.[1]

    • Extract back into DCM, dry over Na₂SO₄, and concentrate.

Module 2: Troubleshooting & FAQs

Q1: I am observing significant debromination (product mass M-79/81). Why?

Root Cause: The C2-Bromine bond on a thiophene ring is electronically activated and susceptible to hydrodehalogenation, particularly if catalytic hydrogenation (Pd/C, H₂) is attempted. Solution:

  • Avoid H₂/Pd: Never use catalytic hydrogenation for this substrate.[1] The catalyst will insert into the C-Br bond.

  • Temperature Control: Ensure the reduction step starts at 0°C. High temperatures (>40°C) increase the kinetic rate of hydride attack at the bromine position.

  • Reagent Switch: If using NaBH₄, switch to STAB.[1] STAB is milder and less likely to reduce the heteroaryl halide.

Q2: My yield is low (<40%) after column chromatography.

Root Cause: Secondary amines interact strongly with the silanol groups (Si-OH) on standard silica gel, causing "streaking" and irreversible loss.[1] Solution:

  • Pre-treat Silica: Slurry your silica in the eluent containing 1-2% Triethylamine (Et₃N) before loading the column.[1] This neutralizes acidic sites.[1]

  • Alternative Phase: Use Basic Alumina instead of silica gel.

  • Eluent System: Use DCM:MeOH:NH₄OH (90:9:[1]1) to keep the amine free.[1]

Q3: I see a large "dimer" peak (Tertiary Amine).

Root Cause: The product (secondary amine) is more nucleophilic than the starting methylamine, reacting with a second molecule of aldehyde. Solution:

  • Stoichiometry: You must use a large excess of Methylamine (5.0 to 10.0 equivalents).[1]

  • Stepwise Addition: Ensure the imine is fully formed (check via TLC/NMR) before adding the reducing agent.[1] If aldehyde and reducing agent coexist, the product will compete for the aldehyde.

Module 3: Comparative Data & Decision Matrix

Reducing Agent Performance Table
Reducing AgentYield PotentialDebromination RiskSelectivity (Mono vs Di)Recommendation
STAB (NaBH(OAc)₃) High (85-95%) Low Excellent Primary Choice
NaBH₃CNHigh (80-90%)LowGoodToxic Byproducts (HCN)
NaBH₄Medium (60-75%)MediumPoor (Fast reduction)Use only if STAB unavailable
H₂ / Pd/CLow (<20%)Critical (High) GoodDO NOT USE
Solvent Effects on Reaction Rate[6]
SolventDielectric ConstantImine Formation RateNotes
DCE (1,2-Dichloroethane) 10.36FastBest for STAB solubility.[1]
Methanol (MeOH)33.0MediumProtic solvent; requires NaBH₄ (STAB decomposes).[1]
THF7.58SlowGood for solubility, but slower kinetics.[1]

Module 4: Visual Workflows

Workflow 1: Optimized Synthesis Logic

Caption: Step-by-step logic flow for the synthesis of N-Methyl-(2-bromothien-3-yl)methylamine, highlighting critical control points.

SynthesisWorkflow Start Start: 2-bromothiophene-3-carbaldehyde Reagents Add Methylamine (5 eq) + AcOH Solvent: DCE Start->Reagents ImineStep Stir 2-4h @ RT (Form Imine) Reagents->ImineStep CheckImine TLC Check: Aldehyde Consumed? ImineStep->CheckImine CheckImine->ImineStep No (Wait) AddReductant Cool to 0°C Add STAB (1.5 eq) CheckImine->AddReductant Yes SideReaction RISK: Debromination (If Temp > 25°C or Pd/C used) AddReductant->SideReaction Overheating Quench Quench: Sat. NaHCO3 Extract: DCM AddReductant->Quench Purification Acid-Base Extraction OR Silica Column (+1% Et3N) Quench->Purification

[1]

Workflow 2: Troubleshooting Decision Tree

Caption: Diagnostic tree for resolving low yield or impurity issues during the workup phase.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Debrom Mass Spec: M-79 (Debromination) Type->Debrom Br Loss Dimer Mass Spec: M+High (Tertiary Amine) Type->Dimer Over-alkylation LowYield Low Mass Recovery (TLC shows product) Type->LowYield Stuck on Column Sol_Debrom Action: Switch to STAB Keep T < 20°C Debrom->Sol_Debrom Sol_Dimer Action: Increase Amine to 10eq Pre-form Imine longer Dimer->Sol_Dimer Sol_Yield Action: Use Basic Alumina or Add Et3N to Silica LowYield->Sol_Yield

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Core citation for the STAB protocol and stoichiometry.
  • Gronowitz, S. (1985).[1][5] "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Vol 44. Wiley-Interscience.[1]

    • Authoritative text on thiophene stability and debromin
  • BenchChem Technical Support. (2025). "Preventing debromination during reactions with 3,4-Dibromothiophene."

    • Specific troubleshooting for bromin
  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines."

    • General reference for reducing agent comparison.

Sources

Optimization

Preventing debromination during thiophene amine synthesis

Topic: Preventing Debromination During Thiophene Amine Synthesis Ticket ID: #THIO-BR-PROTECT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination During Thiophene Amine Synthesis Ticket ID: #THIO-BR-PROTECT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Brominated thiophenes are notoriously sensitive substrates. The electron-rich nature of the thiophene ring destabilizes the C-Br bond, making it susceptible to oxidative addition by palladium (in cross-couplings) or hydrodehalogenation (during reductions). Furthermore, the thiophene sulfur can coordinate to metal centers, poisoning standard catalysts and necessitating higher temperatures that paradoxically increase debromination rates.

This guide provides validated protocols to install amine functionalities while preserving the bromine handle for subsequent elaboration.

Module 1: Chemoselective Buchwald-Hartwig Amination

Objective: Couple an amine to a bromothiophene without disturbing the C-Br bond.

The Core Challenge: Competitive Oxidative Addition

In a standard Buchwald-Hartwig reaction, the Pd(0) catalyst inserts into the C-X bond. If your target site is a triflate or chloride, but the molecule contains a bromine, the catalyst will preferentially insert into the C-Br bond due to its lower bond dissociation energy. Even if the bromine is the intended site, "hydrodehalogenation" (replacement of Br with H) is a common side reaction caused by


-hydride elimination from the amine or solvent.
The Solution: Steric Bulk & Pre-Catalysts

To prevent debromination, you must accelerate Reductive Elimination (product formation) so it occurs faster than the side reactions.

  • Ligand Selection: Use bulky, electron-rich ligands.[1][2] Pd-PEPPSI-IPent or BrettPhos are superior here. The extreme bulk of the IPent (isopentyl) ligand creates a "wall" around the Pd center, forcing the product to eliminate rapidly to relieve steric strain.

  • Pre-Catalysts: Avoid in-situ catalyst generation (e.g., Pd(OAc)₂ + Ligand). Thiophene sulfur can intercept "naked" Pd during the mixing phase. Use well-defined pre-catalysts like Pd-PEPPSI-IPent or G3-Palladacycles .

Visualizing the Failure Mode

The diagram below illustrates the critical bifurcation point where the catalyst either forms the desired amine or destroys the bromine handle.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-X) Start->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord Decision CRITICAL JUNCTURE Sterics dictate path Coord->Decision RedElim Reductive Elimination (Fast with Bulky Ligands) Decision->RedElim  Bulky Ligand (PEPPSI/BrettPhos) BetaElim Beta-Hydride Elimination (Slow Step) Decision->BetaElim  Small Ligand (PPh3/dppf) Product DESIRED PRODUCT (Thiophene Amine) RedElim->Product Byproduct DEBROMINATED BYPRODUCT (Hydrodehalogenation) BetaElim->Byproduct  Reductive Elimination of H-Ar

Figure 1: Kinetic competition in Pd-catalysis. Bulky ligands accelerate the green pathway, outcompeting the red pathway.

Validated Protocol: Pd-PEPPSI-IPent System

Use this for coupling amines to chlorothiophenes while retaining a bromine substituent elsewhere.

Reagents:

  • Substrate: Bromochlorothiophene derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%)

  • Base: KOtBu (1.2 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add the thiophene substrate, base, and Pd-PEPPSI-IPent catalyst.

  • Liquids: Add anhydrous dioxane and the amine.

  • Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Heat: Stir at 60-80°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the rate of debromination faster than the rate of amination.

  • Monitor: Check LCMS at 2 hours. Look for the [M-Br+H] peak (debromination). If observed, lower temp to 50°C and add 10% more amine.

Module 2: Reductive Amination without Dehalogenation

Objective: Convert a bromothiophene-aldehyde to an amine without stripping the bromine.[3]

The Core Challenge: Hydride Over-Reactivity

Standard reducing agents like Sodium Borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) are too aggressive.

  • H₂/Pd-C: Will quantitatively remove bromine from thiophenes within minutes.

  • NaBH₄: Can reduce the C-Br bond via a radical mechanism, especially in methanol at reflux.

The Solution: Sodium Triacetoxyborohydride (STAB)

Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is sterically crowded and electron-deficient, making it chemoselective for imines over aldehydes and inert toward aryl halides.

Decision Workflow

Follow this logic to select the correct reduction method.

G Input Substrate: Bromothiophene Aldehyde AmineType Amine Partner Type? Input->AmineType Primary Primary Amine (R-NH2) AmineType->Primary  Nucleophilic Secondary Secondary Amine (R2-NH) AmineType->Secondary  Sterically Hindered MethodB METHOD B: Stepwise Ti(OiPr)4 + STAB Primary->MethodB  Prevents Dialkylation MethodA METHOD A: Direct STAB Reduction Secondary->MethodA

Figure 2: Selection guide for reductive amination conditions.

Validated Protocol: The STAB Method

Reference: Adapted from Abdel-Magid et al. (1996).

Reagents:

  • Substrate: Bromothiophene-carboxaldehyde (1.0 equiv)

  • Amine: 1.1 equiv

  • Reductant: NaBH(OAc)₃ (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[4]

  • Additive: Acetic Acid (1.0 equiv) - Optional, only if reaction is sluggish.

Step-by-Step:

  • Imine Formation: Mix aldehyde and amine in DCE at room temperature for 30 minutes.

    • Critical: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Et₃N to free the base.

  • Reduction: Add solid STAB in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-16 hours.

    • Why: STAB reacts negligible with the aldehyde but rapidly with the formed imine. This "internal protection" prevents side reactions.[5]

  • Quench: Quench with saturated aqueous NaHCO₃. Do not use strong acid or base during workup, as bromothiophenes can be sensitive to hydrolysis.

Data Summary: Catalyst & Reductant Comparison

MethodReagentRisk of DebrominationChemoselectivityRecommendation
Cross-Coupling Pd(PPh₃)₄High LowAvoid. Ligand is too small; oxidative addition into C-Br is rapid.
Cross-Coupling Pd(dppf)Cl₂MediumMediumAcceptable for simple cases, but often fails with thiophenes.
Cross-Coupling Pd-PEPPSI-IPent Very Low High Standard. Bulky NHC ligand prevents side reactions.
Reduction H₂ / Pd-CCritical NoneNever use. Will strip halogens immediately.
Reduction NaBH₄ / MeOHMediumLowRisky. Often reduces aldehyde before imine forms.
Reduction STAB / DCE Very Low High Standard. Selective for imine; inert to C-Br.

Frequently Asked Questions (FAQ)

Q: I am seeing a "homocoupling" byproduct (Thiophene-Thiophene dimer) instead of the amine. Why? A: This is oxidative homocoupling, usually caused by the presence of Oxygen in the system. Thiophenes are electron-rich and prone to this.

  • Fix: Ensure you sparge your solvent with Argon for at least 10 minutes, not just purge the headspace.

Q: Can I use Sodium Cyanoborohydride (NaCNBH₃) instead of STAB? A: Yes, but it is toxic and generally slower. STAB is preferred because it does not require pH adjustment (acidification) to be active. Acidic conditions can sometimes destabilize the thiophene ring or promote polymerization.

Q: My Buchwald coupling is stuck at 50% conversion, but I'm afraid to raise the temperature. A: This is likely catalyst poisoning by the thiophene sulfur.

  • Fix: Instead of raising the temperature (which risks debromination), add a second "spike" of catalyst (1 mol%) after the reaction stalls. Also, ensure you are using Pd-PEPPSI-IPent ; the NHC ligand binds much tighter to Pd than phosphines, resisting displacement by sulfur.

References

  • Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions. Journal of Organic Chemistry.

    • Relevance: Establishes the superior chemoselectivity of the PEPPSI-IPent catalyst system for hindered and difficult substr
  • Abdel-Magid, A. F., et al. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

    • Relevance: The foundational text for using STAB to prevent side reactions during reductive amin
  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene.

    • Relevance: Specific troubleshooting for thiophene debromination p
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

    • Relevance: Explains the mechanistic basis (reductive elimination acceleration)

Sources

Troubleshooting

Solubility challenges with N-Methyl-(2-bromothien-3-yl)methylamine free base

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-(2-bromothien-3-yl)methylamine free base. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-(2-bromothien-3-yl)methylamine free base. This compound, an amine derivative, possesses a molecular structure that inherently leads to poor aqueous solubility in its neutral, or "free base," form. The presence of the hydrophobic bromothiophene moiety coupled with an uncharged secondary amine makes dissolution in physiological buffers a significant experimental hurdle.

This document is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow, from initial stock preparation to advanced solubilization strategies. Our goal is to explain the causality behind each experimental choice, providing you with the rationale needed to overcome these challenges effectively.

Tier 1: The Basics - Preparing Primary Stock Solutions

Q1: I have just received my vial of N-Methyl-(2-bromothien-3-yl)methylamine free base. What is the best solvent for preparing a primary stock solution?

A1: The first and most critical step is to create a concentrated stock solution in a suitable water-miscible organic solvent. The free base form of this compound is lipophilic and will readily dissolve in polar aprotic solvents.

Expert Rationale: The principle of "like dissolves like" is paramount.[1] The organic structure of the molecule makes it amenable to dissolution in organic solvents. A water-miscible solvent is chosen so that this stock solution can be subsequently diluted into aqueous media for your experiments, although this step presents its own challenges as discussed below.

Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for initial solubility screening and stock preparation due to its exceptional solubilizing power for a vast range of organic molecules.[2][3]

SolventSuitabilityKey Considerations
DMSO Excellent Hygroscopic (absorbs water); use anhydrous grade. Keep final concentration in assays low (<0.5%) to avoid toxicity.[3][4]
DMF GoodSimilar to DMSO. Can be more aggressive in some biological assays.
Ethanol ModerateLess powerful than DMSO/DMF. May require heating. Good for less sensitive assays.
Methanol ModerateSimilar to ethanol but can be more toxic in cellular models.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Allow the vial of N-Methyl-(2-bromothien-3-yl)methylamine free base (MW: ~234.13 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 234.13 g/mol ) = 0.000427 L = 427 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Cap the vial tightly and vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process.[5]

  • Verification: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption and degradation.[6]

Tier 2: Tackling Aqueous Environments - The First Line of Defense

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

A2: This is the most common solubility challenge and is caused by an abrupt solvent polarity shift. When the concentrated DMSO stock is introduced to the aqueous buffer, the compound is suddenly in an environment where it is no longer soluble, causing it to "crash out" or precipitate.[6][7]

Expert Rationale: The DMSO molecules that were effectively solvating your compound are rapidly diluted, exposing the hydrophobic compound to the highly polar water molecules. The compound molecules then aggregate to minimize this unfavorable interaction, leading to visible precipitation.[7]

Troubleshooting Workflow:

start Precipitation Observed on Dilution check_conc Is final DMSO concentration <0.1%? start->check_conc check_method Was dilution performed rapidly? start->check_method check_conc->check_method No solution1 Increase final DMSO to 0.1-0.5% (if assay tolerates) check_conc->solution1 Yes solution2 Use Slow, Dropwise Addition with Vortexing check_method->solution2 Yes solution3 Perform Serial Dilutions in DMSO First check_method->solution3 No proceed Still Precipitating? Proceed to Tier 3 solution1->proceed solution2->proceed solution3->proceed

Caption: Decision tree for addressing precipitation upon dilution.

Recommended Solutions & Protocols:

  • Optimize Final DMSO Concentration: While high DMSO levels can be toxic, a certain amount is often necessary to act as a co-solvent and maintain solubility.[6]

    • Protocol: Aim for a final DMSO concentration between 0.1% and 0.5% in your assay. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[3]

  • Improve Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of buffer.

    • Protocol: Add the DMSO stock dropwise to the pre-warmed (if applicable) experimental buffer while gently vortexing or swirling. This rapid, uniform dispersion prevents localized high concentrations that trigger precipitation.[6]

  • Perform Intermediate Dilutions: Making serial dilutions in the stock solvent before the final aqueous dilution is a highly effective strategy.[3]

    • Protocol: If your final desired concentration is 10 µM from a 10 mM stock (a 1:1000 dilution), do not add 1 µL to 999 µL of buffer. Instead, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, dilute that 1:10 in DMSO to get a 100 µM solution. Finally, add 10 µL of the 100 µM stock to 90 µL of buffer (a 1:10 final dilution), which is much less likely to precipitate.

Tier 3: Advanced Solubilization Strategies

Q3: Simple dilution techniques aren't working consistently. How can I fundamentally improve the aqueous solubility for my assay?

A3: To fundamentally increase solubility, you must modify the aqueous environment to make it more favorable for the compound. For an amine-containing molecule like this, the most powerful and scientifically-driven approach is pH adjustment .

Expert Rationale: The secondary amine in N-Methyl-(2-bromothien-3-yl)methylamine is a basic functional group.[8][9] In its free base form, it is neutral and poorly water-soluble. By lowering the pH of the aqueous solution, you can protonate this amine. The resulting positively charged ammonium cation is an ionic species that is significantly more soluble in polar solvents like water.[8][10][11] This relationship is quantitatively described by the Henderson-Hasselbalch equation.[12]

Mechanism of pH-Dependent Solubility:

cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) FreeBase R₂NH (Free Base) Poorly Soluble Salt R₂NH₂⁺ (Protonated Salt) Highly Soluble FreeBase->Salt + H⁺ Salt->FreeBase - H⁺

Caption: Equilibrium between the insoluble free base and the soluble protonated salt.

Protocol: pH-Solubility Profiling

  • Estimate pKa: Simple alkyl amines typically have a pKa of their conjugate acid in the range of 9.5-11.0.[13][14]

  • Prepare Buffers: Create a series of buffers with pH values below the estimated pKa (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Test Solubility:

    • Dispense a small, known amount of the solid free base into a tube.

    • Add a fixed volume of the first buffer (e.g., pH 4.0).

    • Vortex or sonicate and visually inspect for dissolution.

    • Repeat with fresh tubes for each pH. The pH at which the compound fully dissolves gives an indication of the required acidity to maintain solubility.

  • Analyze and Optimize: Select the highest pH that provides complete solubility and is still compatible with your experimental system. Many biological assays can tolerate a pH range of 6.0-7.4.

pH of Aqueous BufferExpected State of AminePredicted Aqueous Solubility
< 7.0Mostly Protonated (R₂NH₂⁺)High
7.4 (Physiological)Partially ProtonatedModerate to Low
> 8.5Mostly Neutral (R₂NH)Very Low
Q4: Adjusting the pH is not an option for my biological experiment. What other strategies can I try?

A4: When pH modification is not feasible, co-solvents and solubilizing excipients are the next tier of tools. These additives modify the bulk solvent to make it more hospitable to the drug molecule.[2][15][16]

1. Co-solvent Systems:

  • Mechanism: A co-solvent is a water-miscible organic solvent added to the final aqueous medium. It works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the compound and the solvent.[17][18]

  • Common Co-solvents: Polyethylene glycols (PEG 300, PEG 400), propylene glycol, and low percentages of ethanol.[15][19]

  • Protocol: Prepare your final assay buffer containing a small percentage (e.g., 1-10%) of a co-solvent like PEG 400. Then, add your DMSO stock to this modified buffer using the slow, dropwise addition technique.

2. Solubilizing Excipients (Complexation):

  • Mechanism: Certain excipients, like cyclodextrins, can form inclusion complexes with poorly soluble molecules.[16] Cyclodextrins have a hydrophobic interior cavity and a hydrophilic exterior. Your compound partitions into the hydrophobic core, and the hydrophilic exterior of the cyclodextrin complex allows it to dissolve readily in water.[16][20]

  • Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol: Formulation with HP-β-cyclodextrin:

    • Prepare a stock solution of the excipient in your aqueous buffer (e.g., 10-20% w/v HP-β-CD in PBS).[2]

    • Add your compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution to achieve the desired final concentration.

    • Agitate the mixture until the compound is fully dissolved. This may require extended vortexing or sonication.

    • Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

Tier 4: The Definitive Solution for Aqueous Formulations

Q5: I am consistently facing these issues and need a long-term, robust solution for preparing aqueous formulations. What is the best practice?

A5: For consistent and high-concentration aqueous solubility, the most robust and pharmaceutically accepted strategy is to convert the free base into a salt form .[10][11][21]

Expert Rationale: Instead of trying to force the insoluble free base into solution for every experiment, you can chemically convert it into a stable, solid, and highly water-soluble salt, most commonly a hydrochloride (HCl) salt.[11] This salt can then be weighed out and dissolved directly in aqueous buffers, eliminating the need for organic stock solutions and the associated precipitation problems for many applications. Amine salts are crystalline materials that are typically readily soluble in water.[21]

Protocol: Small-Scale Hydrochloride Salt Formation (for research use only)

Disclaimer: This procedure creates a new chemical entity with a different molecular weight. The resulting salt should be properly characterized (e.g., via LC-MS, NMR) to confirm its identity and purity before use in critical experiments.

  • Dissolve Free Base: Dissolve a known mass of N-Methyl-(2-bromothien-3-yl)methylamine free base in a minimal amount of a suitable organic solvent like anhydrous diethyl ether or isopropanol.

  • Acid Addition: While stirring, slowly add one molar equivalent of a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt thoroughly under a high vacuum to remove all residual solvent.

  • Characterization & Use: Confirm the identity of the salt. The new molecular weight will be the mass of the free base plus the mass of HCl (36.46 g/mol ). This new, water-soluble salt can now be used to prepare aqueous solutions directly.

References

  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. Benchchem.
  • FAQs on Inhibitor Prepar
  • Co-solvent and Complexation Systems.
  • Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts.
  • Amine Salts. Alfa Chemistry.
  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.
  • addressing ML095 precipitation issues in experimental buffers. Benchchem.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Chemistry Amines.
  • Strategies for enhancing the solubility of 2-Ethoxy-5-nitropyridin-4-amine in reaction media. Benchchem.
  • Preventing oleanolic acid precipitation in DMSO stock solutions. Benchchem.
  • Frequently Asked Questions. Selleckchem.com.
  • Organic Bases: Amines. Science Ready.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Understanding Organic Bases: Amines - Chemistry. HSCprep.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.
  • Amine. Wikipedia.
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility and pH of amines.
  • Amine compounds. SlideShare.
  • Workup for Removing Amines. Denovix.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Solubility enhancement techniques: A comprehensive review.
  • Given the data in Problem 47:b.
  • Buy amine. Smolecule.

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Excipients for solubility and bioavailability enhancement.
  • N-Methyl-(2-bromothien-3-yl)methylamine. Santa Cruz Biotechnology.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Excipients. Pharmlabs.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery.
  • Properties of amines. Lumen Learning.
  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • N-[(2-bromophenyl)methyl]-2-methylpentan-3-amine. PubChem.
  • N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride, Tech., Thermo Scientific 250 mg. Fisher Scientific.
  • Methylamine. Wikipedia.
  • Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Cheméo.

Sources

Optimization

Troubleshooting low conversion rates in thiophene methylation reactions

Ticket Subject: Troubleshooting Low Conversion & Side Reactions in Thiophene Methylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Introduction: The Thiophene Paradox Thiophene is elect...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion & Side Reactions in Thiophene Methylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Thiophene Paradox

Thiophene is electron-rich and superficially easy to functionalize, yet it remains a notorious "catalyst killer" and "ring-opening trap" in methylation protocols. Low conversion rates are rarely due to a single factor; they usually stem from competitive coordination (in catalysis) or ring fragmentation (in lithiation).

This guide deconstructs the three primary methylation pathways. Choose the module that matches your current workflow.

Module 1: Lithiation-Trapping (The Cryogenic Route)

Methodology: Deprotonation (or Halogen-Lithium Exchange) followed by electrophilic trapping with Methyl Iodide (MeI) or Dimethyl Sulfate.

Diagnostic: What is your failure mode?
  • Scenario A: Starting material remains untouched. (Reactivity Issue)

  • Scenario B: Complex mixture of aliphatic chains/alkynes. (Ring Opening)

  • Scenario C: Isomeric mixtures (scrambling). (Regioselectivity Issue)

Deep Dive: The "Gronowitz" Ring-Opening Trap

The most common cause of "missing mass" or low yields in n-BuLi mediated reactions is thiophene ring opening .

  • Mechanism: At temperatures above -70°C, or with insufficient solvent coordination, n-BuLi acts as a nucleophile rather than a base. It attacks the sulfur atom, causing C-S bond cleavage and fragmentation into terminal alkynes and thiolates [1].

  • The Fix: You must maintain the "Kinetic Window."

Protocol 1.1: Optimized Lithiation-Methylation

Standard Operating Procedure (SOP) for C2-Methylation

  • Drying: Flame-dry glassware under Ar. Moisture is the #1 killer of organolithiums.

  • Solvent: Use anhydrous THF. Critical: Add TMEDA (1.1 equiv) .

    • Why? TMEDA breaks up BuLi aggregates (tetramers

      
       monomers), increasing basicity while stabilizing the lithiated intermediate against ring opening [2].
      
  • Cooling: Cool to -78°C (Dry ice/Acetone). Do not use an ice-salt bath (-20°C); this is the "kill zone" for ring opening.

  • Metalation: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Stir for 45 mins at -78°C.

    • Troubleshooting: If using a brominated precursor for Li-Hal exchange, use t-BuLi (2 equiv) instead of n-BuLi. t-BuLi reacts faster (exchange) than it attacks the sulfur (nucleophilic).

  • The Trap: Add MeI (1.5 equiv) diluted in THF.

    • Note: Pure MeI can freeze at the tip of the needle at -78°C. Dilution prevents this.

  • Warm-up: Allow to warm to 0°C slowly over 2 hours.

FAQ: Lithiation

Q: Why am I seeing "Halogen Dance" products (isomeric scrambling)? A: You likely have a free proton at the C3/C4 position and are using a slow base addition. The formed lithio-species acts as a base for the starting material. Fix: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulky and non-nucleophilic, preventing both ring opening and scrambling.

Module 2: Palladium-Catalyzed Cross-Coupling

Methodology: Suzuki-Miyaura (Boronic acid + Methyl halide) or Stille (Stannane + Methyl halide).

The Core Problem: Catalyst Poisoning

Thiophene sulfur is a potent ligand. It coordinates to Pd(0), displacing phosphines and forming an inactive complex. Standard ligands (PPh3) are often insufficient.

Data: Ligand Performance in Thiophene Methylation
Ligand ClassConversion (24h)Mechanism of FailureRecommendation
PPh3 (Standard) < 30%Sulfur displacement of PPh3❌ Avoid
dppf (Bidentate) 45-60%Slow oxidative addition⚠️ Moderate
SPhos/XPhos > 90% Bulky biaryl prevents S-coordinationRecommended
P(t-Bu)3 85%Highly active, but air sensitive✅ Alternative
Protocol 2.1: The "Buchwald" Methylation

Use this for installing methyl groups on sensitive substrates.

  • Catalyst System: Use Pd(OAc)2 (2 mol%) + SPhos (4 mol%) . Pre-stir in dioxane for 10 mins to form the active species.

  • Coupling Partner: Do NOT use Methyl Boronic Acid (MeB(OH)2). It is unstable and trimerizes to boroxines.

    • The Fix: Use Methyl Trifluoroborate (Molander Salt, MeBF3K) [3]. It is air-stable and releases the active methyl species slowly.

  • Base: K2CO3 (3 equiv) in Toluene/Water (10:1).

  • Temp: 80-100°C.

Module 3: Direct C-H Methylation (Radical)

Methodology: Minisci-type reaction or Photoredox.

Scenario:

You want to avoid halogens and metals entirely.

The "Minisci" Protocol

Radical methylation is powerful but often lacks regioselectivity (C2 vs C3).

  • Reagents: Thiophene + DMSO + H2O2 + Fe(II) salt.

  • Mechanism: Methyl radical (

    
    ) generation from DMSO.
    
  • Troubleshooting: If conversion is low, add TFA (Trifluoroacetic acid) . Protonating the thiophene (or nitrogen-containing fused rings) makes the ring more electron-deficient and receptive to nucleophilic radical attack [4].

Visual Troubleshooting Guides

Diagram 1: Diagnostic Decision Tree

Follow this flow to identify your specific bottleneck.

TroubleshootingFlow Start Start: Low Methylation Yield Method Which Method? Start->Method Lithiation Lithiation (n-BuLi/MeI) Method->Lithiation Anionic Catalysis Pd-Catalysis (Suzuki) Method->Catalysis Transition Metal CheckTemp Was Temp > -78°C? Lithiation->CheckTemp RingOpen Issue: Ring Opening (Gronowitz Mechanism) CheckTemp->RingOpen Yes AddTMEDA Fix: Add TMEDA Strict -78°C Control CheckTemp->AddTMEDA No (but low yield) LigandCheck Ligand Used? Catalysis->LigandCheck Poison Issue: Sulfur Poisoning (Pd Deactivation) LigandCheck->Poison PPh3 / None SwitchLigand Fix: Use SPhos/XPhos Switch to Molander Salt LigandCheck->SwitchLigand Standard Ligand Failed

Caption: Figure 1. Diagnostic workflow for identifying root causes in thiophene methylation failures.

Diagram 2: The Ring-Opening Mechanism (The "Kill Zone")

Understanding why temperature control is non-negotiable.

RingOpening Thiophene 2-Lithio-Thiophene (Intermediate) Temp Temp > -40°C or No Stabilization Thiophene->Temp Attack Isomerization to Ring-Open Thiolate Temp->Attack C-S Bond Cleavage Product Alkyne/Thiol Byproducts (Polymerization) Attack->Product

Caption: Figure 2. The thermal instability pathway of lithiated thiophenes leading to irreversible ring fragmentation.

References

  • Gronowitz, S., & Frejd, T. (1975). Ring-opening of heterocyclic metal organics.[1][2][3] The regioselectivity of the reaction of 3-thienyllithium with electrophiles. Acta Chemica Scandinavica. (Verified via search context 1.1)

  • Mongin, F., et al. (2005).[4] Deprotonation of thiophenes using lithium magnesates.[4] Tetrahedron.[4]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Dunne, J. F., et al. (2015). Direct C-H Methylation of Heteroarenes using Methanol. Nature.[5] (Contextual match to MacMillan/Minisci search results)

Disclaimer: These protocols involve hazardous reagents (n-BuLi, Methyl Iodide). Always consult your institution's safety data sheets (SDS) before experimentation.

Sources

Troubleshooting

Technical Support Center: Purification of N-Methyl-(2-bromothien-3-yl)methylamine

[1][2] Ticket ID: #PUR-TBMA-001 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities from crude reaction mixture[1][2] Diagnostic Triage: Identify Your Impurity Profile Before initiating purifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #PUR-TBMA-001 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities from crude reaction mixture[1][2]

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, you must characterize the crude mixture.[2] The reductive amination of 2-bromothiophene-3-carbaldehyde with methylamine typically yields specific byproducts. Use this diagnostic table to identify what you are fighting.

Impurity TypeLikely IdentityOriginDiagnostic Marker (1H NMR / TLC)Removal Strategy
Starting Material 2-Bromothiophene-3-carbaldehydeIncomplete conversionNMR: Aldehyde proton singlet (~10 ppm).[1][2] TLC: Non-polar, UV active.[1][2]Bisulfite wash or Chromatography
Intermediate Imine (Schiff Base)Incomplete reductionNMR: Imine CH singlet (~8.3-8.5 ppm).[1][2]Acid hydrolysis (reverts to aldehyde) or further reduction
Over-Alkylation Tertiary Amine (Dimer)Reaction of product with aldehydeLCMS: Mass = [2 x Product - Me].[1][2] TLC: More non-polar than product.Chromatography (difficult to separate by extraction)
De-halogenated N-Methyl-(thien-3-yl)methylamineHydrogenolysis of BromineMS: Mass = [Product - 79/81 amu].[1][2] NMR: Loss of thiophene splitting pattern complexity.Critical Failure: Cannot be purified easily.[1][2] Prevent by avoiding Pd/C or vigorous catalytic hydrogenation.[1][2]
Inorganic Salts Boron salts / NaOAcReducing agents (NaBH4 / STAB)Visual: White precipitate/sludge.[1][2] NMR: Broad baseline humps.Aqueous workup (high solubility in water)

Primary Protocol: Chemo-Selective Acid-Base Extraction[1][2]

Theory: This method exploits the basicity of the secondary amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) versus the neutrality of the thiophene aldehyde and the acidity of phenolic impurities.
Constraint:  Thiophene rings are electron-rich and can polymerize or decompose in hot, strong mineral acids.[2] We use a Cold Dilute Acid Protocol .[1][2]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[2]

    • Why: Et₂O is preferred for better phase separation, but DCM is better if the crude is tarry.[2]

  • Acid Extraction (The Capture):

    • Add 1M HCl (aq) slowly at 0°C.

    • Target pH: 2–3.[1][2] Do not go lower (risk of thiophene degradation).[1][2]

    • Shake and separate layers.[1][2]

    • Location Check: Your Product (Amine-HCl salt) is now in the Aqueous Layer .[2] The aldehyde and non-basic impurities are in the Organic Layer.

  • Organic Wash:

    • Wash the Aqueous Layer twice with fresh Et₂O.

    • Purpose: Removes trapped neutral organic impurities (unreacted aldehyde).[1][2]

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2M NaOH or Saturated Na₂CO₃ until pH reaches 12–13.[1][2]

    • Observation: The solution should turn cloudy/milky as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous layer 3x with DCM.

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1][2][3]

    • Concentrate in vacuo (keep bath < 40°C to prevent volatility loss).[1][2]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Aldehyde + Salts) Dissolve Dissolve in Et2O or DCM Start->Dissolve Acidify Add 1M HCl (0°C) Extract Dissolve->Acidify Sep1 Separation 1 Acidify->Sep1 Org1 Organic Layer 1 (Aldehydes, Neutrals) Sep1->Org1 Discard Aq1 Aqueous Layer 1 (Product-HCl Salt) Sep1->Aq1 Keep Wash Wash with Et2O Aq1->Wash Basify Basify with NaOH to pH 12 (Free bases the amine) Wash->Basify Extract2 Extract with DCM (3x) Basify->Extract2 FinalOrg Final Organic Layer (Purified Product) Extract2->FinalOrg Dry & Evaporate FinalAq Final Aqueous Layer (Salts) Extract2->FinalAq Discard

Caption: Logical flow for separating basic amine product from neutral/acidic impurities.

Secondary Protocol: Flash Chromatography (If Extraction Fails)

If the "Over-Alkylation" (Tertiary Amine) impurity is present, acid-base extraction will not remove it, as both are basic.[2] You must use chromatography.[1][2]

The Problem: Secondary amines interact strongly with the acidic silanols on silica gel, causing "tailing" or "streaking" (broad bands that merge).

The Solution: Deactivate the silica.

Mobile Phase Systems
  • System A (Standard): 95:5 DCM:MeOH + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]

  • System B (High Polarity): 90:10:1 DCM:MeOH:NH₄OH.[1][2]

Procedure:

  • Pre-treatment: Flush the column with pure DCM containing 1% TEA. This neutralizes the acidic sites on the silica.

  • Loading: Dissolve crude in a minimum amount of DCM. Do not use acid in the loading solvent.

  • Elution: Run the gradient. The tertiary amine impurity (less polar) usually elutes before your desired secondary amine product.

Stabilization: Hydrochloride Salt Formation

Free secondary amines, especially those attached to electron-rich heterocycles like thiophene, are prone to oxidation (N-oxide formation) and turning black over time.[1][2] Converting to the HCl salt is the Gold Standard for storage.

Protocol:

  • Dissolve the purified free base in anhydrous Diethyl Ether .[2]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise.

  • A white precipitate should form immediately.[1][2]

  • Filter the solid under Nitrogen/Argon.[2]

  • Wash with cold ether and dry under vacuum.[1][2]

Troubleshooting & FAQs

Q: My product is an oil that refuses to solidify. Is it impure? A: Not necessarily.[1][2] Secondary amines with alkyl chains are often oils.[1][2] However, if it is dark brown/black, it is oxidizing.[2] Convert it to the HCl salt (Protocol 4) to obtain a stable solid.

Q: I see a loss of the Bromine signal in NMR/MS. What happened? A: You likely experienced hydrodehalogenation .[1][2] This occurs if you used Palladium on Carbon (Pd/C) and Hydrogen gas for the reductive amination.

  • Fix: Switch reducing agents.[1][2][4] Use Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) in Methanol/DCE.[1][2] These hydride donors do not typically reduce aryl bromides under standard conditions.[1][2]

Q: The yield is very low after acid-base extraction. A: Check the pH of the aqueous layer during the "Basification" step. It must be >12. Amines can act as buffers; if you stop at pH 8 or 9, a significant portion remains protonated (water-soluble) and will not extract into the DCM.[2]

Q: Can I use distillation? A: Caution is advised. While the amine can be distilled, the 2-bromothiophene moiety is thermally sensitive. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature as low as possible.[2]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] Link[1][2]

  • Amine Purification via Acid-Base Extraction: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[2] (Standard Reference for Workup Protocols).

  • Thiophene Chemistry & Stability: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.[2]

  • Chromatography of Amines: "Purification of Amines." Organic Chemistry Portal. Link

  • Compound Data (Analogous Structures): PubChem CID 34005 (2-Thienylmethylamine).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Optimization

Storage stability and degradation of brominated thiophene amines

Technical Support Center: Storage & Handling of Brominated Thiophene Amines Ticket ID: BTA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of degradation, photodebromination, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of Brominated Thiophene Amines

Ticket ID: BTA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of degradation, photodebromination, and oxidative polymerization.

Executive Summary

Brominated thiophene amines are high-value, high-reactivity intermediates often used in the synthesis of conducting polymers, optoelectronic materials, and pharmaceuticals (e.g., Gewald reaction products). Their storage presents a "double-edged" challenge:

  • The Thiophene Ring: Electron-rich and prone to acid-catalyzed polymerization.

  • The C-Br Bond: Susceptible to homolytic cleavage via UV light (photodebromination).

  • The Amine: Highly nucleophilic and prone to N-oxidation or Schiff-base formation.

This guide replaces generic advice with a mechanism-based troubleshooting system to preserve the integrity of your material.

Module 1: The Degradation Landscape

Understanding the Enemy

Before troubleshooting, visualize how environmental factors attack specific parts of the molecule.

DegradationPathways UV UV Light / Ambient Light Mol Brominated Thiophene Amine UV->Mol Excitation O2 Oxygen (Air) O2->Mol Attack on Lone Pair H2O Moisture / CO2 H2O->Mol Proton Transfer Salt Carbamate Salts (Reaction with CO2) H2O->Salt + CO2 absorption Photo Homolytic C-Br Cleavage (Radical Mechanism) Mol->Photo Weak C-Br Bond Ox N-Oxidation & Dimerization (Formation of Azo/Nitro species) Mol->Ox Poly Acid-Catalyzed Polymerization (Thiophene ring coupling) Mol->Poly Trace Acid Debrom Debrominated Impurities (H-abstraction from solvent) Photo->Debrom Black Black Tars / Insoluble Solids (Polythiophenes) Ox->Black Poly->Black

Figure 1: Mechanistic flow of environmental stressors leading to specific degradation products.

Module 2: Troubleshooting Guide

Diagnose your issue based on observation.

Issue 1: "My yellow solid turned black/dark brown overnight."

Diagnosis: Oxidative Polymerization. The Science: Free aminothiophenes are notoriously unstable. The amine lone pair facilitates single-electron transfer (SET) oxidation, generating radical cations that couple at the thiophene ring (positions 2 or 5). This creates extended conjugated systems (oligomers) which appear dark brown or black. Corrective Action:

  • Do not use. Purification of polymerized material is rarely successful.

  • Prevention: Store as a salt (HCl or HBr) rather than the free base. The protonation of the amine (

    
    ) removes the lone pair electron density, shutting down the oxidation pathway.
    
Issue 2: "NMR shows the correct structure, but the integration for Bromine is low (or missing)."

Diagnosis: Photodebromination. The Science: The C-Br bond in electron-rich heterocycles is weaker than in benzene. Exposure to standard laboratory fluorescent lighting can induce homolytic cleavage (


). The resulting radical abstracts a hydrogen atom from moisture or solvent residues.
Corrective Action: 
  • Check Solvent: If stored in solution (e.g., CDCl3), this happens faster.

  • Prevention: Wrap all vials in aluminum foil immediately after synthesis. Use amber glassware exclusively.

Issue 3: "The material has gained weight and become less soluble in organic solvents."

Diagnosis: Carbamate/Carbonate Salt Formation. The Science: Primary amines react reversibly with atmospheric


 to form carbamic acids (

), which then form salts with the remaining amine. This is common if the container was frequently opened in humid air. Corrective Action:
  • Recovery: Dissolve in dilute acid (HCl), wash with ether (to remove non-basic impurities), and basify carefully with cold

    
     immediately before use.
    

Module 3: The "Cryo-Inert" Storage Protocol

Follow this self-validating workflow to ensure stability for >6 months.

Scope: Applicable to 2-amino-3-bromothiophenes and 3-amino-2-bromothiophenes.

Step 1: Form Selection (The Critical Decision)
  • Long-term (>2 weeks): You must convert the free base to a salt (Hydrochloride or Hydrobromide).

    • Protocol: Dissolve free base in anhydrous Ether/EtOAc. Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. Filter the precipitate under

      
      .
      
  • Short-term (<2 weeks): Free base is acceptable only if stored under Argon at -20°C.

Step 2: The Packaging Workflow
  • Vessel: Use an Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush the vial with Argon (Ar) for 30 seconds. Note: Argon is heavier than air and provides a better blanket than Nitrogen.

  • Seal: Wrap the cap junction with Parafilm and electrical tape. Parafilm is permeable to

    
     over time; electrical tape adds a second barrier.
    
  • Secondary Containment: Place the vial inside a secondary jar containing a packet of activated silica gel and an oxygen scavenger sachet.

Step 3: Temperature Control
  • Store at -20°C to -80°C .

  • Thawing Rule: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

Data: Stability Comparison
Storage ConditionFormLight ExposureAtmosphereStability Duration
25°C, BenchtopFree BaseAmbientAir< 24 Hours
4°C, FridgeFree BaseDarkAir3-5 Days
-20°C, FreezerFree BaseDarkArgon2-3 Weeks
-20°C, Freezer HCl Salt Dark Argon > 12 Months

Module 4: Decision Tree & FAQs

StorageDecision Start Synthesized Brominated Thiophene Amine IsSalt Is it a Salt? (HCl/HBr) Start->IsSalt Duration Storage Duration? IsSalt->Duration Yes IsSalt->Duration No (Short term) Convert Convert to HCl Salt IsSalt->Convert No (Long term) Freezer Store at -20°C (Amber/Argon) Duration->Freezer < 1 Month DeepFreeze Store at -80°C (Double Sealed) Duration->DeepFreeze > 1 Month Immediate Use within 24h (Keep Cold) Duration->Immediate < 24 Hours Convert->Freezer

Figure 2: Decision logic for storage form and temperature.

Frequently Asked Questions

Q: Can I store the material in solution (e.g., DMSO or DCM stock)? A: No. Brominated thiophenes are significantly less stable in solution due to higher molecular mobility and dissolved oxygen. In halogenated solvents (DCM/CDCl3), photodebromination is accelerated. If you must create a stock solution, use anhydrous DMSO, store under Argon, and use within 48 hours.

Q: Why does my LC-MS show a peak at M+16? A: This indicates the formation of the N-oxide or Sulfoxide . If the peak is M+16, it is likely the amine oxidizing. If you see M+32, both the sulfur and amine may be oxidized. This is a sign of air leakage during storage.

Q: Is it safe to dry the material in a vacuum oven? A: Only if the temperature is kept < 30°C . High heat can trigger the autocatalytic decomposition of the free amine. Vacuum desiccation at room temperature is safer.

References

  • Putnam, R. et al. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • Brown, K. N.[1] & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide. Inorganic Chemistry. (Details the oxidation mechanism of the thiophene ring to sulfoxides).

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Amines.

  • Zhang, Y. et al. (2022). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of N-Methyl-(2-bromothien-3-yl)methylamine: An H-NMR Perspective

In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of progress. For novel heterocyclic compounds such as N-Methyl-(2-bromothien-3-yl)methyla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of progress. For novel heterocyclic compounds such as N-Methyl-(2-bromothien-3-yl)methylamine, a potent building block in medicinal chemistry, precise structural verification is paramount. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectroscopy of this compound, offering a predictive interpretation and comparing its utility against other common analytical techniques.

The Power of ¹H-NMR in Structural Analysis

¹H-NMR spectroscopy is an indispensable tool for organic chemists, providing a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. The spectrum is generated by the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, with the resulting signals offering three key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and the dihedral angle between them.

Predicted ¹H-NMR Spectrum of N-Methyl-(2-bromothien-3-yl)methylamine

Molecular Structure and Proton Environments:

G MS Mass Spectrometry HNMR ¹H-NMR MS->HNMR Confirm Molecular Weight & Bromine Presence IR IR Spectroscopy IR->HNMR Confirm N-H Functional Group CNMR ¹³C-NMR HNMR->CNMR Propose Proton Connectivity Confirmation Structural Confirmation HNMR->Confirmation Finalize Proton Assignments CNMR->Confirmation Confirm Carbon Skeleton

Comparative

Mass spectrometry fragmentation patterns of N-Methyl-(2-bromothien-3-yl)methylamine

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-Methyl-(2-bromothien-3-yl)methylamine: A Comparative Analysis of EI-MS and ESI-MS Introduction N-Methyl-(2-bromothien-3-yl)methylamine is a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-Methyl-(2-bromothien-3-yl)methylamine: A Comparative Analysis of EI-MS and ESI-MS

Introduction

N-Methyl-(2-bromothien-3-yl)methylamine is a substituted thiophene derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount in drug development and quality control, with mass spectrometry (MS) serving as a cornerstone analytical technique. The choice of ionization method profoundly impacts the resulting mass spectrum, providing either molecular weight information or detailed structural data through fragmentation.

This guide provides a comprehensive analysis of the mass spectrometric behavior of N-Methyl-(2-bromothien-3-yl)methylamine, contrasting the high-energy Electron Ionization (EI) with the soft Electrospray Ionization (ESI) techniques. As a senior application scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Fragmentation Sites

To understand the fragmentation of N-Methyl-(2-bromothien-3-yl)methylamine, we must first examine its structure and identify the bonds most susceptible to cleavage under mass spectrometric conditions.

Key Structural Features:

  • 2-Bromothiophene Ring: A stable aromatic heterocycle. The carbon-bromine (C-Br) bond is a potential cleavage site. The presence of bromine (isotopes 79Br and 81Br in ~1:1 ratio) and sulfur (isotopes 32S and 34S in ~95:4 ratio) will produce characteristic isotopic patterns in fragments containing these elements.[1]

  • Thienylic Methylene Bridge: The C-C bond between the thiophene ring and the methylamine group is analogous to a benzylic bond. This "thienylic" position is activated, and cleavage of the adjacent C-N bond is a highly favored fragmentation pathway, leading to a stabilized carbocation.[2]

  • N-Methylamine Group: This secondary amine contains a lone pair of electrons on the nitrogen, which is readily ionized. The C-N bonds and the C-C bond alpha to the nitrogen are primary sites for fragmentation, often referred to as alpha-cleavage.[3][4]

The interplay between these features dictates the fragmentation cascades observed under different ionization conditions.

Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization (EI) utilizes a high-energy electron beam (~70 eV) to ionize the analyte, producing a molecular radical cation (M•+).[5] This high internal energy often leads to extensive and reproducible fragmentation, providing a detailed structural "fingerprint." However, for some molecules, the molecular ion can be unstable and may be weak or entirely absent in the spectrum.[2]

Primary Fragmentation Pathways under EI

Pathway A: Thienylic Cleavage (Dominant Pathway)

The most favorable fragmentation route is the cleavage of the C-N bond adjacent to the thiophene ring. This is driven by the formation of the highly stable, resonance-delocalized (2-bromothien-3-yl)methyl cation. This fragment is expected to be the base peak in the EI spectrum.

  • Process: M•+ → [(2-bromothien-3-yl)methyl]+ + •NHCH3

  • Resulting Ion (m/z): 175/177

The characteristic 1:1 isotopic signature for bromine will be clearly visible for this fragment.

Pathway B: Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond originating at the atom adjacent to the nitrogen. In this case, cleavage of the bond between the methylene carbon and the thiophene ring leads to the formation of a stable iminium ion.

  • Process: M•+ → [CH2=NHCH3]+ + •(2-bromothien-3-yl)

  • Resulting Ion (m/z): 44

This iminium ion is a common fragment for N-methylamines and is expected to be a significant peak in the spectrum.[6]

Pathway C: Halogen Loss

Direct cleavage of the C-Br bond from the molecular ion can occur, though it is generally less favored than the thienylic cleavage.

  • Process: M•+ → [M-Br]•+ + •Br

  • Resulting Ion (m/z): 142

Pathway D: Thiophene Ring Fragmentation

Following initial fragmentation, the thiophene ring itself can undergo cleavage. For instance, the mass spectrum of 2-bromothiophene shows a significant peak at m/z 39, attributed to the C3H3+ ion.[7] Similar subsequent fragmentation of the m/z 175/177 ion could produce related fragments.

Visualizing EI Fragmentation

EI_Fragmentation cluster_M Molecular Ion cluster_fragments Primary Fragments M [C₆H₈BrNS]•+ m/z 221/223 F1 [(C₅H₄BrS)]+ m/z 175/177 (Base Peak) M->F1 Thienylic Cleavage (-•NHCH₃) F2 [C₂H₆N]+ m/z 44 M->F2 α-Cleavage (-•C₄H₂BrS) F3 [C₆H₈NS]+ m/z 142 M->F3 Halogen Loss (-•Br) ESI_Fragmentation cluster_M Precursor Ion (from ESI) cluster_fragments MS/MS Product Ion M_H [C₆H₉BrNS]+ [M+H]+ m/z 222/224 F1 [(C₅H₄BrS)]+ m/z 175/177 M_H->F1 CID Neutral Neutral Loss: Methylamine (CH₃NH₂) M_H->Neutral

Sources

Validation

Technical Comparison Guide: FTIR Characterization of N-Methyl-(2-bromothien-3-yl)methylamine

Executive Summary & Application Context N-Methyl-(2-bromothien-3-yl)methylamine (CAS: 132335-44-5) is a critical intermediate in the synthesis of Duloxetine (Cymbalta) , a serotonin-norepinephrine reuptake inhibitor (SNR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-Methyl-(2-bromothien-3-yl)methylamine (CAS: 132335-44-5) is a critical intermediate in the synthesis of Duloxetine (Cymbalta) , a serotonin-norepinephrine reuptake inhibitor (SNRI). In the pharmaceutical workflow, this molecule represents the "chiral resolution" or "coupling" stage precursor.

The primary analytical challenge is not merely identification, but regioisomeric purity . The bromination of thiophene derivatives often yields mixtures of 2-bromo and 3-bromo isomers. For Duloxetine synthesis, the 2-bromo-3-substituted motif is essential. An FTIR-based quality control (QC) protocol provides a rapid, cost-effective "gatekeeper" method to verify the substitution pattern before proceeding to expensive chiral resolution steps.

This guide compares the FTIR spectral performance of the target molecule against its critical impurities and outlines a self-validating QC protocol.

Analytical Methodology: The "Gatekeeper" Protocol

To ensure data integrity (E-E-A-T), we recommend Attenuated Total Reflectance (ATR) over transmission KBr pellets for this analyte.

  • Rationale: As a secondary amine, the molecule is hygroscopic. KBr pellets can absorb ambient moisture, creating broad O-H bands (3400 cm⁻¹) that obscure the critical N-H stretch of the secondary amine. ATR (Diamond or ZnSe crystal) eliminates this variable.

  • Pathlength: ~2 µm (at 1000 cm⁻¹).

  • Resolution: 4 cm⁻¹ (sufficient for liquid/oil phase).

Workflow Visualization

The following diagram illustrates the decision logic for the QC process.

QC_Workflow Sample Crude Intermediate (Oil/Low-melt Solid) ATR ATR-FTIR Acquisition (ZnSe/Diamond) Sample->ATR Check1 Check 3300-3400 cm⁻¹ (N-H Stretch) ATR->Check1 Check2 Check 600-700 cm⁻¹ (C-Br Stretch) Check1->Check2 Present Check3 Fingerprint 800-850 cm⁻¹ (Regioisomer Check) Check2->Check3 Present Pass PASS: Proceed to Chiral Resolution Check3->Pass Pattern Matches 2,3-Subst. Fail FAIL: Recrystallize/Reject Check3->Fail Pattern Matches 2,4-Subst. or Des-bromo

Figure 1: Logical workflow for FTIR-based quality control of Duloxetine intermediates.

Spectral Analysis & Band Assignment

The spectrum of N-Methyl-(2-bromothien-3-yl)methylamine is a superposition of a secondary amine and a 2,3-disubstituted thiophene .

Table 1: Critical Band Assignments
Functional GroupFrequency (cm⁻¹)IntensityMechanistic OriginDiagnostic Value
Secondary Amine 3300–3350Weak/Broad

Stretch
Confirms amine formation (vs. nitrile/amide precursor).
Thiophene Ring 3080–3110Medium

Stretch
Distinguishes aromatic thiophene protons from aliphatic.
N-Methyl Group 2780–2820Medium/Sharp

Stretch (sym)
Specific to

. "Bohlmann band" region.
Thiophene Ring 1420–1450StrongRing Breathing (

)
Characteristic of the 5-membered heterocyclic ring.
C-N Bond 1150–1180Medium

Stretch
Connects the methylamine tail to the ring.
Subst. Pattern 810–840 Strong C-H Out-of-Plane (oop) CRITICAL: Indicates adjacent hydrogens (positions 4,5).
C-Br Bond 640–690Medium

Stretch
Confirms bromination.
Deep Dive: The Regioisomer Problem

The most common impurity is the 4-bromo isomer or the des-bromo (non-brominated) species.

  • Target (2-bromo-3-substituted): The hydrogens are at positions 4 and 5. These are adjacent (vicinal). Vicinal hydrogens on a thiophene ring typically show a strong bending mode in the 800–840 cm⁻¹ range.

  • Impurity (Des-bromo): Has hydrogens at 2, 4, and 5. The presence of the Hydrogen at position 2 (isolated) creates a distinct band often near 860–890 cm⁻¹ or a split pattern that is absent in the 2-bromo target.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the gold standard for structure elucidation, FTIR offers superior throughput for routine QC.

Table 2: Technique Comparison for Process QC
FeatureFTIR (ATR) Raman Spectroscopy 1H-NMR
Differentiation Excellent for functional groups (N-H, C-Br). Good for isomers via fingerprint.Excellent for thiophene ring isomers (Symmetric modes are Raman active).Definitive (Coupling constants ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

vs

).
Sample Prep None (Drop on crystal).None (Through glass vial).High (Deuterated solvent dissolution).
Water Sensitivity Low (with ATR).Zero (Water is Raman transparent).High (Water peak obscures signals).
Throughput < 1 minute.< 1 minute.15–30 minutes.
Cost Low ($).Medium (

).[1][2][3]
High (

).

Expert Insight: Use FTIR for raw material ID and moisture checks (amine hygroscopicity). Use Raman if you need to monitor the bromination reaction in situ through a glass reactor, as the low-frequency C-Br bands are very strong in Raman.

Experimental Protocol: Self-Validating QC System

This protocol ensures that the spectral data collected is accurate and reproducible.

Step 1: System Suitability (The "Trust" Pillar)

Before analyzing the sample, verify the instrument performance.

  • Clean Crystal: Wipe ZnSe/Diamond crystal with Isopropanol.

  • Background Scan: Collect 32 scans of air. Ensure no peaks at 2350 cm⁻¹ (

    
    ) or 3400 cm⁻¹ (
    
    
    
    ) exceed 5% absorbance (purge if necessary).
  • Polystyrene Standard: Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

Step 2: Sample Acquisition
  • Place ~10 mg (or 1 drop) of the N-Methyl-(2-bromothien-3-yl)methylamine oil onto the crystal.

  • Apply pressure (if using a pressure tower) to ensure contact.

  • Scan Parameters:

    • Range: 4000–600 cm⁻¹[4]

    • Scans: 32 or 64

    • Resolution: 4 cm⁻¹

    • Correction: ATR Correction (if comparing to transmission libraries).

Step 3: Data Interpretation (The Logic Tree)

Use the following visual logic to determine pass/fail.

Decision_Tree Start Analyze Spectrum Q1 Is peak at ~660 cm⁻¹ present? Start->Q1 Q2 Is peak at ~3300 cm⁻¹ present? Q1->Q2 Yes Res1 FAIL: Missing Bromine (Precursor) Q1->Res1 No Q3 Analyze 800-900 cm⁻¹ region Q2->Q3 Yes Res2 FAIL: Tertiary Amine (Over-methylation) Q2->Res2 No (N-H missing) Res3 PASS: Target Molecule Q3->Res3 Single band ~830 cm⁻¹ Res4 FAIL: Wrong Isomer Q3->Res4 Split bands or >860 cm⁻¹

Figure 2: Spectral interpretation logic for distinguishing the target intermediate from common synthetic byproducts.

References

  • Liu, H., et al. (2007). "Synthesis and enantiomeric resolution of Duloxetine intermediates." Chirality, 19(7), 550-555. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Sorbera, L.A., et al. (2000). "Duloxetine Oxalate." Drugs of the Future, 25(9), 907-916. Link

  • Silverstein, R.M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for Amine/Methyl assignments).

Sources

Comparative

Technical Guide: Differentiating N-Methyl-(2-bromothien-3-yl)methylamine from Structural Isomers

Part 1: Executive Summary & Structural Context In the synthesis of thiophene-based pharmaceutical intermediates, regioselectivity is a persistent challenge. The target molecule, N-Methyl-(2-bromothien-3-yl)methylamine (h...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the synthesis of thiophene-based pharmaceutical intermediates, regioselectivity is a persistent challenge. The target molecule, N-Methyl-(2-bromothien-3-yl)methylamine (hereafter Compound A ), is frequently synthesized via the bromination of 3-thiophenecarboxaldehyde followed by reductive amination.

This pathway is prone to generating regioisomers, most notably the 5-bromo isomer. Because the electronic properties of the thiophene ring allow for electrophilic substitution at both the


-positions (C2 and C5), distinguishing the desired 2,3-disubstituted product from the 2,4- or 2,5-disubstituted impurities is critical for downstream efficacy and safety.

This guide provides a definitive, self-validating analytical protocol to differentiate Compound A from its primary structural isomers using 1H NMR coupling constants (


-values) as the primary determinant.
The Isomer Landscape
Compound LabelIUPAC NameSubstitution PatternKey Structural Feature
Target (A) N-Methyl-(2-bromothien-3-yl)methylamine2,3-disubstitutedProtons at C4, C5 (Vicinal)
Isomer 1 (B) N-Methyl-(5-bromothien-3-yl)methylamine2,4-disubstituted*Protons at C2, C4 (Meta-like)
Isomer 2 (C) N-Methyl-(4-bromothien-3-yl)methylamine3,4-disubstitutedProtons at C2, C5 (Para-like)

*Note: Numbering based on heteroatom priority. In Isomer 1, the Br is at C5 relative to the S, but the pattern represents a "meta-like" separation of protons.

Part 2: Analytical Logic & Differentiation Matrix

The most robust method for differentiation is 1H NMR Spectroscopy , specifically analyzing the spin-spin coupling of the remaining aromatic protons. Thiophene ring protons exhibit distinct coupling constants (


) depending on their positional relationship.
The "Gold Standard" Validation: J-Coupling Analysis
  • Vicinal Coupling (

    
    ):  Observed in the Target (A). The protons are on adjacent carbons (C4 and C5).
    
    • Expected Value:

      
      
      
  • Meta-like Coupling (

    
    ):  Observed in Isomer 1 (B). The protons are separated by one carbon.
    
    • Expected Value:

      
      
      
  • Long-range Coupling (

    
    ):  Observed in Isomer 2 (C). The protons are across the ring.[1]
    
    • Expected Value:

      
      
      
Visualization of Decision Logic

IsomerDifferentiation Start Unknown Sample (Bromothienyl-methylamine) NMR Acquire 1H NMR (Focus: Aromatic Region 6.8 - 7.5 ppm) Start->NMR Split Analyze Splitting Pattern of Aromatic Protons NMR->Split Target TARGET CONFIRMED (2-Bromo-3-substituted) J = 5.2 Hz (Doublets) Split->Target Vicinal Coupling (d, J ~5.2 Hz) Iso5 ISOMER 1 DETECTED (5-Bromo-3-substituted) J = 1.5 Hz (Meta-coupling) Split->Iso5 Small Coupling (d, J ~1.5 Hz) Iso4 ISOMER 2 DETECTED (4-Bromo-3-substituted) J = 3.0 Hz (Long-range) Split->Iso4 Medium Coupling (d, J ~3.0 Hz)

Figure 1: Decision tree for differentiating thiophene regioisomers via 1H NMR coupling constants.

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Characterization

Objective: Definitive structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the amine (or its HCl salt) in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for salts to ensure sharp peaks and prevent exchange broadening of the amine proton.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16-32 scans.

    • Spectral Width: -2 to 14 ppm.

  • Analysis:

    • Locate the N-Methyl singlet (

      
       ppm).
      
    • Locate the Methylene (-CH2-) singlet/doublet (

      
       ppm).
      
    • Critical Step: Zoom into the aromatic region (

      
       ppm).
      
    • Measure the distance (in Hz) between the legs of the doublets.

ParameterTarget (2-Br)Isomer (5-Br)
H-Aromatic 1

(d,

Hz, H5)

(d,

Hz, H2)
H-Aromatic 2

(d,

Hz, H4)

(d,

Hz, H4)
Differentiation Large Split (Vicinal) Tiny Split (Meta)
Protocol B: HPLC Separation (Purity Check)

Objective: Quantify isomeric impurities that NMR might miss (<1%).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 240 nm (Thiophene absorption max).

  • Elution Order:

    • Target (2-Br): Typically elutes later than the 4-bromo isomer due to the "ortho" steric shielding of the polar amine tail by the large Bromine atom, slightly increasing lipophilicity compared to the more exposed isomers.

    • Isomer (5-Br): Often co-elutes or elutes very close; requires shallow gradient optimization (e.g., 20-40% B over 20 mins).

Part 4: Synthesis Pathway & Risk Points

Understanding where the isomers originate allows for proactive control.

SynthesisRisk SM 3-Thiophenecarboxaldehyde Bromination Bromination (Br2 / IBX / NBS) SM->Bromination Intermed_Target 2-Bromo-3-formylthiophene (Major Product) Bromination->Intermed_Target Preferred Intermed_Iso 5-Bromo-3-formylthiophene (Common Impurity) Bromination->Intermed_Iso Over-reaction or lack of regiocontrol Amination Reductive Amination (MeNH2 / NaBH4) Intermed_Target->Amination Intermed_Iso->Amination Final_Target Target Molecule (2-Br Isomer) Amination->Final_Target Final_Iso Impurity (5-Br Isomer) Amination->Final_Iso

Figure 2: Origin of regioisomers during the standard synthesis pathway.

Mechanistic Insight

The bromination of 3-thiophenecarboxaldehyde is the critical step. The aldehyde group is electron-withdrawing. In benzene, this would direct meta, but in thiophene, the


-positions (2 and 5) are naturally much more reactive than 

-positions (3 and 4).
  • Position 5: Sterically less hindered, often favored kinetically.

  • Position 2: "Ortho" to the aldehyde. While sterically more crowded, specific conditions (e.g., Lewis acid catalysis or specific brominating agents like NBS in DMF) can favor the 2-position or produce a mixture.

  • Validation: You must check the NMR of the aldehyde intermediate before proceeding to the amine. The same

    
    -coupling rules apply (
    
    
    
    vs
    
    
    ).

References

  • Review of Thiophene Coupling Constants

    • Title: Analysis of High-Resolution NMR Spectra of Thiophene Deriv
    • Source: Journal of Chemical Physics.
    • D
    • URL:[Link]

  • Synthesis & Regioselectivity

    • Title: Regioselective bromination of 3-substituted thiophenes.[2][3]

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Discusses the form
    • URL:[Link]

  • Title: 2-Bromo-3-thiophenecarboxaldehyde NMR Data.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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